Product packaging for Doxazosin D8(Cat. No.:)

Doxazosin D8

Cat. No.: B3044108
M. Wt: 459.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxazosin D8 is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N5O5 B3044108 Doxazosin D8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-UFBJYANTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxazosin D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Doxazosin D8, a deuterated analog of the alpha-1 adrenergic blocker Doxazosin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in pharmaceutical research.

Chemical Structure

This compound is a synthetic, isotopically labeled form of Doxazosin where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This substitution increases the molecular weight of the compound without significantly altering its chemical properties and biological activity. The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of Doxazosin, allowing for more accurate quantification in biological matrices by mass spectrometry.

Table 1: Chemical and Physical Properties

PropertyDoxazosinThis compound
IUPAC Name --INVALID-LINK--methanone--INVALID-LINK--methanone
Molecular Formula C₂₃H₂₅N₅O₅C₂₃H₁₇D₈N₅O₅
Molecular Weight 451.48 g/mol 459.53 g/mol
CAS Number 74191-85-81126848-44-9

Chemical Structures:

G cluster_doxazosin Doxazosin cluster_doxazosin_d8 This compound doxazosin_node doxazosin_node doxazosin_d8_node doxazosin_d8_node

Caption: Chemical structures of Doxazosin and this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated piperazine intermediate with the appropriate quinazoline and benzodioxan moieties. The key step is the introduction of deuterium atoms into the piperazine ring.

Synthesis of Piperazine-d8

A common method for the synthesis of piperazine-d8 involves the reduction of a suitable precursor, such as piperazine-2,3,5,6-tetraone, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Experimental Protocol: Synthesis of Piperazine-d8

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride in anhydrous tetrahydrofuran (THF).

  • Addition of Precursor: A solution of piperazine-2,3,5,6-tetraone in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Isolation and Purification: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude piperazine-d8 is purified by distillation or crystallization to yield the desired product.

Synthesis of this compound

The final steps in the synthesis of this compound involve the coupling of piperazine-d8 with the other key intermediates. A plausible synthetic route is a two-step process starting from piperazine-d8.

Experimental Protocol: Synthesis of this compound

  • Acylation of Piperazine-d8: Piperazine-d8 is reacted with 1,4-benzodioxan-2-ylcarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield 1-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine-d8.

  • Coupling Reaction: The resulting intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline in a suitable solvent (e.g., n-butanol) at an elevated temperature.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude this compound is then purified by recrystallization or column chromatography to obtain the final product of high purity.

SynthesisWorkflow cluster_piperazine Synthesis of Piperazine-d8 cluster_doxazosin Synthesis of this compound start_piperazine Piperazine-2,3,5,6-tetraone reagent_lad Lithium Aluminum Deuteride (LiAlD4) in THF start_piperazine->reagent_lad Reduction product_piperazine Piperazine-d8 reagent_lad->product_piperazine start_doxazosin Piperazine-d8 product_piperazine->start_doxazosin Intermediate Transfer reagent_acyl 1,4-Benzodioxan-2-ylcarbonyl chloride start_doxazosin->reagent_acyl Acylation intermediate 1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine-d8 reagent_acyl->intermediate reagent_quinazoline 2-Chloro-4-amino-6,7- dimethoxyquinazoline intermediate->reagent_quinazoline Coupling product_doxazosin This compound reagent_quinazoline->product_doxazosin

Caption: Proposed synthetic workflow for this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Table 2: Characterization and Quality Control Data

AnalysisSpecification
Appearance White to off-white solid
¹H NMR Consistent with the structure, showing the absence of signals corresponding to the piperazine protons.
¹³C NMR Consistent with the structure.
Mass Spectrometry (m/z) [M+H]⁺ calculated for C₂₃H₁₈D₈N₅O₅: 460.28; Observed value should be in close agreement.
HPLC Purity ≥98%[1]
Isotopic Purity ≥99% atom % D

Note: The specific chemical shifts in NMR spectra and fragmentation patterns in mass spectrometry will be unique to this compound and should be compared with a non-deuterated Doxazosin standard for confirmation. A complete characterization would involve detailed 1D and 2D NMR studies (like COSY, HSQC, and HMBC) to assign all proton and carbon signals unequivocally[2][3][4][5].

Experimental Protocols in Detail

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specific wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry for Identity Confirmation
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.

Logical Relationships in this compound Application

The primary utility of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates the logical workflow of its application in a typical pharmacokinetic study.

logical_relationship cluster_study_design Pharmacokinetic Study Design cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Interpretation administer_dox Administer Doxazosin to Study Subjects collect_samples Collect Biological Samples (e.g., Plasma, Urine) administer_dox->collect_samples spike_is Spike Samples with This compound (Internal Standard) collect_samples->spike_is extract Extract Analytes spike_is->extract lcms_analysis Analyze Samples by LC-MS/MS extract->lcms_analysis quantify Quantify Doxazosin based on the ratio to this compound lcms_analysis->quantify pk_parameters Determine Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC) quantify->pk_parameters

Caption: Application workflow of this compound in pharmacokinetic studies.

References

The Role of Doxazosin D8 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the scientific applications of Doxazosin D8, a deuterated analog of the well-established pharmaceutical agent, Doxazosin. Primarily, this compound serves as a critical internal standard in bioanalytical method development and validation, particularly for pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound: An Essential Tool for Bioanalysis

This compound is a stable isotope-labeled version of Doxazosin, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Doxazosin in complex biological matrices such as plasma and serum. Its near-identical chemical and physical properties to Doxazosin ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer. The use of this compound significantly improves the accuracy, precision, and robustness of quantitative assays by correcting for variability in sample extraction and matrix effects.[1]

Quantitative Analysis of Doxazosin using this compound

The primary application of this compound is in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of Doxazosin concentrations in biological fluids.

Pharmacokinetic Parameters of Doxazosin in Humans

Accurate pharmacokinetic data is crucial for drug development and clinical use. The following table summarizes key pharmacokinetic parameters of Doxazosin in humans, determined in studies that would typically employ a deuterated internal standard like this compound for bioanalysis.

ParameterValueReference
Bioavailability (Oral) ~65%[2]
Time to Peak Plasma Concentration (Tmax) 2-3 hours (standard formulation)[3]
14-16 hours (GITS formulation)[3][4]
Elimination Half-Life (t½) ~9-12 hours (single dose)
~22 hours (multiple doses)
Volume of Distribution (Vd) 1.0 - 1.9 L/kg
Plasma Protein Binding ~98.3%
Clearance 1.0 - 2.0 mL/min/kg

Experimental Protocols

Quantification of Doxazosin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical method for the quantitative analysis of Doxazosin in human plasma.

3.1.1. Materials and Reagents

  • Doxazosin reference standard

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Tert-butyl methyl ether (or other suitable extraction solvent)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (internal standard).

  • Vortex briefly to mix.

  • Add a suitable organic solvent (e.g., 500 µL of tert-butyl methyl ether).

  • Vortex for 5-10 minutes to extract the analytes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3.1.4. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxazosin 452.2344.4, 247.4
This compound 460.2352.4, 255.4

3.1.5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Doxazosin in the unknown samples is determined from the calibration curve.

Western Blot Analysis of Doxazosin's Effect on Protein Phosphorylation

This protocol describes a general workflow for investigating the inhibitory effect of Doxazosin on signaling pathways.

3.2.1. Cell Culture and Treatment

  • Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line) in appropriate growth medium.

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Doxazosin for a specified duration. A vehicle control (e.g., DMSO) should be included.

  • In some experiments, cells may be stimulated with a growth factor (e.g., VEGF) to activate the signaling pathway of interest.

3.2.2. Protein Extraction

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

3.2.3. SDS-PAGE and Western Blotting

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-STAT3, STAT3).

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Doxazosin's Impact on Cellular Signaling Pathways

Recent research has unveiled that Doxazosin's therapeutic effects may extend beyond its alpha-1 adrenergic receptor blockade, influencing key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the VEGFR-2/Akt/mTOR Signaling Pathway

Doxazosin has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is a critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. By inhibiting VEGFR-2 phosphorylation, Doxazosin can block downstream signaling through the PI3K/Akt/mTOR cascade, leading to reduced cell proliferation and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Doxazosin Doxazosin Doxazosin->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Doxazosin inhibits the VEGFR-2 signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

Doxazosin has also been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, cell proliferation, and apoptosis. Doxazosin's ability to down-regulate the phosphorylation of JAK and STAT proteins suggests a potential mechanism for its anti-proliferative and pro-apoptotic effects in certain cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Doxazosin Doxazosin Doxazosin->JAK STAT STAT Doxazosin->STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: Doxazosin's inhibitory effect on the JAK/STAT pathway.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability of bioanalytical data, which is fundamental for understanding the pharmacokinetic profile of Doxazosin. Furthermore, ongoing research into Doxazosin's effects on cellular signaling pathways, such as VEGFR-2/Akt/mTOR and JAK/STAT, highlights its potential for repositioning in other therapeutic areas, including oncology. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with Doxazosin and its deuterated analog.

References

Doxazosin D8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Doxazosin D8 when utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will detail the foundational principles of its use, present collated quantitative data from various validated methods, and provide comprehensive experimental protocols.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) analog of the drug Doxazosin, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to Doxazosin but has a higher molecular weight.

The fundamental premise of this technique is that the deuterated standard, when added to a biological sample at the beginning of the analytical process, will behave identically to the endogenous analyte (Doxazosin) throughout sample preparation, chromatography, and ionization.[1] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation in the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification, even in complex matrices like plasma.[2]

Doxazosin: Primary and Secondary Mechanisms of Action

While the focus of this guide is on this compound as an analytical tool, a brief understanding of Doxazosin's pharmacological mechanisms is pertinent for researchers in drug development.

Primary Mechanism: Alpha-1 Adrenergic Receptor Antagonism

Doxazosin is a selective alpha-1 adrenergic receptor antagonist.[3][4] These receptors are located on the smooth muscle of blood vessels and the prostate gland. By blocking these receptors, Doxazosin prevents the binding of norepinephrine, leading to vasodilation of both arteries and veins. This reduction in peripheral vascular resistance results in a decrease in blood pressure, making it an effective treatment for hypertension. In the prostate, the relaxation of smooth muscle tissue alleviates the symptoms of benign prostatic hyperplasia (BPH).

dot

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Norepinephrine_v Norepinephrine (Vesicles) Norepinephrine Norepinephrine Norepinephrine_v->Norepinephrine Release Alpha1_Receptor α1-Adrenergic Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Norepinephrine->Alpha1_Receptor Binds Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks

Caption: Doxazosin's primary mechanism of action.

Secondary Mechanism: Inhibition of VEGFR-2 Signaling

Emerging research has indicated a potential secondary mechanism of action for Doxazosin, particularly relevant in oncology. Studies have shown that Doxazosin can inhibit tumor growth and angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Doxazosin has been observed to inhibit the phosphorylation of VEGFR-2 and downstream signaling molecules such as Akt and mTOR, which are crucial for endothelial cell proliferation and migration.

dot

cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) mTOR->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds & Activates Doxazosin_VEGFR2 Doxazosin Doxazosin_VEGFR2->VEGFR2 Inhibits Phosphorylation

Caption: Doxazosin's anti-angiogenic mechanism.

Experimental Protocols for Doxazosin Quantification using this compound

The following sections detail common experimental procedures for the quantification of Doxazosin in human plasma using this compound as an internal standard.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: liquid-liquid extraction (LLE) and protein precipitation (PPT).

3.1.1. Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3.1.2. Protein Precipitation (PPT)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid for improved precipitation).

  • Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant directly into the LC-MS/MS system, or after evaporation and reconstitution if further concentration is needed.

dot

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Spike with This compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Method 1 PPT Protein Precipitation Add_IS->PPT Method 2 Evap Evaporation LLE->Evap LC_MS LC-MS/MS Analysis PPT->LC_MS Recon Reconstitution Evap->Recon Recon->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Quant Quantification Data->Quant

Caption: General experimental workflow.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of Doxazosin and this compound.

Table 1: Chromatographic Conditions

ParameterTypical Value
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.05% Ammonia in Water, B: Acetonitrile
Gradient Isocratic or Gradient Elution
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Retention Time Doxazosin: ~2.0 min, this compound: ~2.0 min

Table 2: Mass Spectrometric Conditions

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Doxazosin) Q1: m/z 452.2 -> Q3: m/z 344.4 / 247.4
MRM Transition (this compound) Q1: m/z 460.2 -> Q3: m/z 352.4 / 255.4 (example)
Dwell Time 100 - 200 ms
Ion Source Temperature 500 - 550°C

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table presents a summary of validation parameters from a representative LC-MS/MS method.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.301 - 75.179 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.301 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Doxazosin in complex biological matrices. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, effectively mitigates analytical variability introduced during sample processing and analysis. The detailed experimental protocols and robust validation data presented in this guide underscore the reliability of this approach for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving Doxazosin. The understanding of Doxazosin's primary and potential secondary pharmacological mechanisms further enriches the context for its analysis in various research settings.

References

Isotopic Labeling of Doxazosin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the isotopic labeling of Doxazosin, a potent and selective α1-adrenergic receptor antagonist. Doxazosin is widely used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Isotopic labeling of Doxazosin provides a powerful tool for researchers to investigate its pharmacokinetics, metabolism, and mechanism of action at a molecular level. This guide details the methodologies for synthesizing and analyzing isotopically labeled Doxazosin and showcases its applications in scientific research.

Introduction to Doxazosin and Isotopic Labeling

Doxazosin, a quinazoline-based compound, exerts its therapeutic effects by selectively blocking α1-adrenergic receptors in vascular smooth muscle and the prostate, leading to vasodilation and relaxation of prostatic smooth muscle.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin is crucial for optimizing its therapeutic efficacy and safety.

Isotopic labeling involves the incorporation of stable or radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecular structure of Doxazosin. This subtle modification allows the labeled molecule to be distinguished from its endogenous or unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Labeled Doxazosin is an invaluable tool in drug discovery and development, facilitating quantitative analysis in complex biological matrices and enabling detailed metabolic profiling.

Synthesis of Isotopically Labeled Doxazosin

While detailed, step-by-step public protocols for the synthesis of isotopically labeled Doxazosin are scarce, general strategies can be derived from known synthesis routes of the unlabeled compound and patents describing deuterated analogs. The synthesis of Doxazosin typically involves the condensation of two key intermediates: 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine and 2,3-dihydro-1,4-benzodioxan-2-carbonyl chloride or a related activated derivative.

General Synthesis Workflow

The overall synthesis of Doxazosin can be visualized as a multi-step process, offering several opportunities for the introduction of isotopic labels.

G cluster_synthesis Doxazosin Synthesis Workflow Starting_Materials Starting Materials (e.g., 2,3-dibromopropionic acid ester, pyrocatechol, piperazine, 6,7-dimethoxy-2-chloro-4-aminoquinazoline) Intermediate_1 Intermediate 1 (1,4-benzodioxan-2-carboxylic acid derivative) Starting_Materials->Intermediate_1 Final_Condensation Final Condensation Starting_Materials->Final_Condensation 6,7-dimethoxy-2-chloro-4-aminoquinazoline Intermediate_2 Intermediate 2 (N-(1,4-benzodioxan-2-carbonyl)piperazine) Intermediate_1->Intermediate_2 Intermediate_2->Final_Condensation Doxazosin_Base Doxazosin Base Final_Condensation->Doxazosin_Base Salt_Formation Salt Formation (e.g., with methanesulfonic acid) Doxazosin_Base->Salt_Formation Doxazosin_Mesylate Doxazosin Mesylate Salt_Formation->Doxazosin_Mesylate

Caption: Generalized workflow for the synthesis of Doxazosin.

Deuterium Labeling (D-Doxazosin)

Deuterium-labeled Doxazosin, such as Doxazosin-d8, is a valuable internal standard for quantitative bioanalytical assays. A patent for deuterium-enriched Doxazosin suggests that deuterium atoms can be incorporated by using deuterated starting materials or intermediates. For instance, deuterated piperazine or a deuterated 1,4-benzodioxane precursor could be employed in the synthesis.

Hypothetical Experimental Protocol for Deuterated Doxazosin (Doxazosin-d8):

This protocol is a generalized representation based on available literature and is intended for illustrative purposes.

  • Synthesis of Deuterated Intermediate: Prepare a deuterated version of N-(1,4-benzodioxan-2-carbonyl)piperazine using deuterated piperazine (piperazine-d8).

  • Condensation Reaction: React the deuterated intermediate with 4-amino-2-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as n-butanol under reflux.

  • Purification: The resulting deuterated Doxazosin hydrochloride can be isolated by filtration and purified by recrystallization.

  • Conversion to Base (Optional): The hydrochloride salt can be converted to the free base by treatment with a suitable base, such as aqueous ammonia.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Hypothetical Data for Deuterated Doxazosin (Doxazosin-d8) Synthesis

ParameterValue
Starting MaterialPiperazine-d8
Isotopic Purity of Starting Material>98% D
Overall Yield60-70%
Isotopic Enrichment of Final Product>98% D
Mass Shift (m/z)+8
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

The introduction of ¹³C and ¹⁵N labels into the Doxazosin molecule can be achieved by utilizing commercially available labeled building blocks. For example, ¹³C-labeled carbonyl precursors or ¹⁵N-labeled amines can be incorporated during the synthesis of the quinazoline or piperazine rings. These labeled compounds are particularly useful for mechanistic studies and as internal standards in mass spectrometry-based assays.

Research Applications of Isotopically Labeled Doxazosin

Metabolism and Pharmacokinetic Studies

Isotopically labeled Doxazosin is instrumental in elucidating its metabolic fate. Early studies utilized ¹⁴C-labeled Doxazosin to investigate its metabolism and kinetics in various species, including humans. These studies revealed that Doxazosin is extensively metabolized, primarily through O-demethylation and hydroxylation. Stable isotope-labeled Doxazosin, in conjunction with LC-MS/MS, allows for the sensitive and specific quantification of the parent drug and its metabolites in biological samples, providing crucial data on its absorption, distribution, and excretion.

Internal Standards for Quantitative Analysis

Deuterated Doxazosin (e.g., Doxazosin-d8) is commonly used as an internal standard in bioanalytical methods for the quantification of Doxazosin in plasma or serum. The co-elution of the labeled internal standard with the unlabeled analyte and its identical ionization efficiency in mass spectrometry allow for accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Table 2: LC-MS/MS Parameters for Doxazosin Quantification using a Labeled Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxazosin452.2344.4, 247.4
Doxazosin-d8 (Internal Standard)460.2352.4, 255.4

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Analytical Characterization of Isotopically Labeled Doxazosin

The successful synthesis of isotopically labeled Doxazosin must be confirmed by rigorous analytical characterization to determine its chemical purity, isotopic enrichment, and structural integrity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the labeled compound and determining the degree of isotopic incorporation. The observed mass shift in the molecular ion peak corresponds to the number of incorporated isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the labeled Doxazosin and to determine the position of the isotopic labels. In the case of deuterium labeling, the disappearance of proton signals at specific positions in the ¹H NMR spectrum indicates successful deuteration. For ¹³C and ¹⁵N labeling, the appearance of characteristic coupling patterns provides information about the location of the labels.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the chemical purity of the synthesized labeled Doxazosin. A variety of reversed-phase HPLC methods have been developed for the analysis of Doxazosin in bulk drug and pharmaceutical formulations.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate or acetate buffer) with a typical ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 251 nm

  • Injection Volume: 10-20 µL

  • Temperature: Ambient or controlled (e.g., 35°C)

Doxazosin Signaling Pathways

Doxazosin's therapeutic effects are primarily mediated through its interaction with α1-adrenergic receptors. However, it also exhibits effects on other signaling pathways, which may contribute to its broader pharmacological profile.

α1-Adrenergic Receptor Signaling

Doxazosin acts as a competitive antagonist at postsynaptic α1-adrenergic receptors, preventing the binding of norepinephrine and epinephrine. This blockade inhibits the Gq-protein-coupled signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks

Caption: Doxazosin blocks α1-adrenergic receptor signaling.

VEGFR-2/Akt/mTOR Signaling Pathway

Recent studies have shown that Doxazosin can inhibit angiogenesis and tumor growth by targeting the VEGFR-2/Akt/mTOR signaling pathway. Doxazosin has been found to suppress the phosphorylation of VEGFR-2, Akt, and mTOR, thereby inhibiting downstream signaling events that promote cell proliferation and survival.

G cluster_vegfr VEGFR-2/Akt/mTOR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis_Proliferation Angiogenesis & Cell Proliferation mTOR->Angiogenesis_Proliferation Doxazosin Doxazosin Doxazosin->VEGFR2 Inhibits Phosphorylation

Caption: Doxazosin inhibits the VEGFR-2/Akt/mTOR signaling pathway.

Conclusion

The isotopic labeling of Doxazosin provides researchers with a versatile and indispensable tool for in-depth pharmacological investigations. From elucidating metabolic pathways to serving as a critical component in quantitative bioanalysis, labeled Doxazosin continues to contribute significantly to our understanding of its therapeutic actions and potential new applications. This guide provides a foundational understanding for researchers and professionals in the field of drug development to effectively utilize isotopically labeled Doxazosin in their studies.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. By providing a chemically identical yet mass-differentiated counterpart to the analyte of interest, deuterated internal standards offer an elegant solution to the inherent variabilities of the analytical process, most notably the unpredictable nature of matrix effects.[1][2]

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The efficacy of deuterium-labeled standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.

Deuterated internal standards have become the cornerstone of quantitative bioanalysis, particularly for methods employing LC-MS. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set forth clear guidelines on their use, highlighting the importance of isotopic purity and stability.

Data Presentation: Quantitative Performance Comparison

The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize experimental data comparing the performance of analytical methods using deuterated internal standards with those using other internal standards, such as structural analogs.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Internal Standard TypeMean Bias (%)Standard Deviation (%)
Structural Analog 96.88.6
Deuterated (D8) 100.37.6
A study on the analysis of the marine anticancer agent kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when switching from a structural analog internal standard to a deuterated (D8) internal standard.
Stability TestStorage ConditionDurationDeviation from Nominal (%) Low QCDeviation from Nominal (%) High QC
Bench-Top Room Temperature8 hours-4.5%-2.1%
Freeze-Thaw -80°C to RT3 Cycles-6.8%-3.5%
Long-Term -80°C90 Days-5.2%-2.9%
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, ensuring the highest level of accuracy and precision. Rigorous method validation, covering all parameters from selectivity to stability, is crucial.

Experimental Protocols

This section provides detailed methodologies for key experiments in the validation and application of deuterium-labeled internal standards.

Protocol 1: Typical Bioanalytical Workflow for Quantification in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix, such as plasma, using a deuterium-labeled internal standard.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Select an appropriate HPLC/UHPLC column (e.g., C18) based on the polarity of the analytes.

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent drug, its metabolites, and the internal standard.

    • Set a flow rate, typically between 0.3 - 0.5 mL/min.

    • Injection volume is typically 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • A triple quadrupole mass spectrometer is typically used for quantitative analysis.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the analytes in either positive or negative mode.

    • Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Calculate the concentrations of the analytes in the unknown samples using the calibration curve.

Protocol 2: Assessment of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

  • Analyze the samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 3: Evaluation of Analyte and Internal Standard Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Methodology:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Analyze the stability samples against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.

Visualizing Key Concepts and Workflows

To further elucidate the principles and applications of deuterium-labeled internal standards, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Bioanalytical Workflow sample Biological Sample (Plasma, Urine, etc.) spike Spike with Deuterated Internal Standard (IS) sample->spike Add known amount of IS extract Sample Preparation (e.g., Protein Precipitation, SPE) spike->extract analysis LC-MS/MS Analysis extract->analysis quant Quantification (Analyte/IS Ratio) analysis->quant

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G cluster_correction Correction for Analytical Variability cluster_process Analytical Process cluster_detection MS Detection analyte Analyte extraction Variable Extraction Recovery analyte->extraction is Deuterated IS is->extraction matrix_effect Matrix Effect (Ion Suppression/Enhancement) extraction->matrix_effect ratio Constant Analyte/IS Ratio matrix_effect->ratio accurate_quant accurate_quant ratio->accurate_quant Accurate Quantification

Caption: How a deuterated internal standard corrects for analytical variability.

G cluster_decision Decision Tree for Internal Standard Selection start Need for Quantitative Bioanalysis q1 Is a stable isotope-labeled IS available? start->q1 use_sil Use Stable Isotope-Labeled (SIL) IS q1->use_sil Yes use_analog Consider a Structural Analog IS q1->use_analog No q2 Deuterated or ¹³C-labeled? use_sil->q2 validate Thorough Method Validation is Critical use_analog->validate deuterated Deuterated IS (Cost-effective, widely available) q2->deuterated c13 ¹³C-labeled IS (Minimal isotope effect, co-elutes perfectly) q2->c13 deuterated->validate c13->validate

Caption: A decision tree for selecting an appropriate internal standard.

The Kinetic Isotope Effect in Drug Metabolism

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be harnessed to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. P450 enzymes are a major family of enzymes involved in drug metabolism, and C-H bond cleavage is a key step in many of their reactions. A significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting in these reactions. This principle is not only crucial for the design of deuterated drugs with improved metabolic stability but also for understanding potential differences in the metabolic fate of a deuterated internal standard compared to its non-labeled counterpart.

G cluster_kie The Kinetic Isotope Effect in Drug Metabolism drug_ch Drug with C-H bond at metabolic site cyp450 CYP450 Enzyme drug_ch->cyp450 drug_cd Deuterated Drug with C-D bond drug_cd->cyp450 metabolism_fast Faster Metabolism cyp450->metabolism_fast C-H bond cleavage metabolism_slow Slower Metabolism cyp450->metabolism_slow C-D bond cleavage metabolite Metabolite metabolism_fast->metabolite metabolism_slow->metabolite

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Conclusion

The use of deuterium-labeled internal standards is an indispensable tool in modern LC-MS for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to co-elute with the analyte of interest and exhibit nearly identical chemical behavior provides a robust means of correcting for matrix effects and other sources of analytical variability. While challenges such as the potential for isotopic effects exist, careful method development and thorough validation can mitigate these issues. By adhering to the principles and best practices outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterium-labeled internal standards to generate high-quality, reliable, and defensible quantitative LC-MS data.

References

Commercial Availability and Technical Application of Doxazosin D8 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of Doxazosin D8, a deuterated analog of the selective alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its procurement, analytical applications, and the underlying signaling pathways of its non-deuterated counterpart.

Commercial Availability and Specifications

This compound is readily available from several reputable suppliers of research chemicals and analytical standards. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses of Doxazosin in biological matrices. The compound is typically supplied as a solid, with both the free base and the hydrochloride salt forms being commercially available. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

Below is a summary of typical product specifications from various suppliers. Note that purity and other parameters may vary between batches and suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)
Clearsynth Doxazosin-d81126848-44-9C₂₃H₁₇D₈N₅O₅459.52>98%
Clearsynth Doxazosin-d8 Hydrochloride1219803-95-8C₂₃H₁₈D₈ClN₅O₅495.9998.69%[1]
MedChemExpress Doxazosin-d8 hydrochloride1219803-95-8C₂₃H₁₈D₈ClN₅O₅495.9999.53%[2]
Simson Pharma Limited Doxazosin-d81126848-44-9C₂₃H₁₇D₈N₅O₅459.53CoA provided
LGC Standards Doxazosin-d8 Hydrochloride1219803-95-8C₂₃D₈H₁₇N₅O₅ · ClH495.985CoA provided
Axios Research Doxazosin-d8 HCl1219803-95-8C₂₃H₁₇D₈N₅O₅ · HCl495.99CoA provided[3]
Veeprho Doxazosin-D81126848-44-9C₂₃H₁₇D₈N₅O₅459.53In Stock

Note: This table is for informational purposes and researchers should confirm details with the respective suppliers.

Experimental Protocols: Bioanalytical Method for Doxazosin Quantification

This compound is an ideal internal standard for the quantification of doxazosin in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to doxazosin, but its increased mass allows for clear differentiation in a mass spectrometer.

Below is a synthesized, detailed protocol based on established methodologies for the determination of doxazosin in human plasma.[2][4]

Objective: To accurately quantify the concentration of doxazosin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

  • Doxazosin reference standard

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • tert-Butyl methyl ether

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

Procedure:

  • Standard and Internal Standard Stock Solution Preparation:

    • Prepare a stock solution of Doxazosin (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From these stock solutions, prepare working solutions of various concentrations by serial dilution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 1 mL of tert-butyl methyl ether.

    • Vortex for 10 minutes to extract the analytes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix and transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate).

      • Flow Rate: 0.5 - 1.0 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 10 µL

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example):

        • Doxazosin: Precursor ion (Q1) m/z 452.2 → Product ion (Q3) m/z 247.4

        • This compound: Precursor ion (Q1) m/z 460.2 → Product ion (Q3) m/z 255.4 (Note: exact m/z will depend on the specific deuteration pattern)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of doxazosin to this compound against the concentration of the doxazosin standards.

    • Determine the concentration of doxazosin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Doxazosin functions as a selective antagonist of alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, doxazosin promotes smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.

Doxazosin's Antagonistic Action on the Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by Doxazosin.

Doxazosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks

Caption: Doxazosin blocks norepinephrine-mediated activation of the α1-adrenergic receptor.

Experimental Workflow for Bioanalytical Studies

The following diagram outlines a typical workflow for a pharmacokinetic study involving the quantification of doxazosin using this compound.

Bioanalytical_Workflow Study_Design Pharmacokinetic Study Design Dosing Dosing of Doxazosin Study_Design->Dosing Sample_Collection Biological Sample Collection (e.g., Plasma) Dosing->Sample_Collection Sample_Prep Sample Preparation (LLE or PPT) with This compound (IS) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Report Study Report PK_Analysis->Report

Caption: A typical workflow for a pharmacokinetic study using this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Doxazosin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Doxazosin in human plasma. The method utilizes Doxazosin D8, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput bioanalytical studies. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Doxazosin is a quinazoline compound that acts as a selective antagonist of alpha-1 adrenergic receptors.[1] It is widely used in the treatment of hypertension and benign prostatic hyperplasia.[2][3] Accurate and reliable quantification of Doxazosin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This application note provides a detailed protocol for the quantification of Doxazosin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Doxazosin mesylate reference standard (Sigma-Aldrich)

  • This compound (Toronto Research Chemicals)

  • HPLC-grade methanol (Fisher Scientific)

  • HPLC-grade acetonitrile (Fisher Scientific)

  • Ammonium acetate (Sigma-Aldrich)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (K2EDTA) (BioIVT)

  • Ultrapure water (Milli-Q® system)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., Unisol C18 (150 x 4.6 mm, 5 µm), XTerra MS C18 (50 x 2.1 mm, 3.5 µm))

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

Stock and Working Solutions
  • Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxazosin mesylate in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

A gradient reversed-phase HPLC method is employed for the separation of Doxazosin and its internal standard.

ParameterCondition
Column Unisol C18 (150 x 4.6 mm, 5 µm, 100 Å) or equivalent
Mobile Phase A 0.05% Ammonia solution in HPLC grade water
Mobile Phase B Acetonitrile
Gradient Isocratic
Flow Rate 1.0 mL/min with a 1:1 split
Column Temperature 40 ± 2°C
Injection Volume 10 µL
Run Time Approximately 4 minutes

Note: The retention times for Doxazosin and this compound are approximately 2 minutes under these conditions.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect Doxazosin and this compound.

ParameterDoxazosinThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Q1 m/z (Precursor Ion) 452.2460.2
Q3 m/z (Product Ion) 247.4255.4
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument

Data Analysis and Results

The quantification of Doxazosin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method is assessed by a weighted linear regression (1/x²).

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

Validation ParameterResult
Linearity Range 0.301 ng/mL to 75.179 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (RSD%) Within-run and between-run precision < 15%
Accuracy (%) Within ±15% of the nominal concentration
Recovery > 90%

Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for quantitative analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio_Calculation Concentration_Calculation Concentration Calculation (Calibration Curve) Area_Ratio_Calculation->Concentration_Calculation Final_Result Final Result Concentration_Calculation->Final_Result

Caption: Experimental workflow from sample preparation to data analysis.

Quantitative_Analysis_Logic Analyte_Response Doxazosin Peak Area Response_Ratio Peak Area Ratio (Doxazosin / this compound) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Analyte_Concentration Doxazosin Concentration Response_Ratio->Analyte_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Analyte_Concentration

Caption: Logical relationship for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Doxazosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research studies.

References

Application Notes and Protocols: Quantification of Doxazosin in Human Plasma Using Doxazosin D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Doxazosin in human plasma using its deuterated internal standard, Doxazosin D8. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.

Introduction

Doxazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Accurate determination of Doxazosin concentrations in human plasma is crucial for pharmacokinetic analysis, dose-response studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3][4]

This application note details a validated LC-MS/MS method for the quantification of Doxazosin in human plasma. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, performance characteristics of the method, including linearity, precision, and accuracy, are summarized.

Experimental Protocols

Materials and Reagents
  • Doxazosin mesylate reference standard

  • This compound mesylate internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Tert-butyl methyl ether (TBME)

  • Ammonia solution

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the estimation of Doxazosin in human plasma.[2]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 2.5 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters; optimization may be required for different instrumentation.

Parameter Condition
LC System A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
Column Unisol C18 (150 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A: 0.05% Ammonia solution in HPLC grade waterB: Acetonitrile.
Gradient Isocratic elution.
Flow Rate 1.0 mL/min with a 1:1 split.
Column Temperature 40 ± 2°C.
Injection Volume 10 µL
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Doxazosin: m/z 452.2 → 344.4, 247.4this compound: m/z 460.2 → 352.4 (Predicted)
Dwell Time 200 ms

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of Doxazosin in human plasma.

Table 1: Calibration Curve and Linearity

Analyte Linearity Range (ng/mL) Correlation Coefficient (r²)
Doxazosin0.301 - 75.179> 0.99

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ~0.3< 15%< 15%85-115%
Low~1.0< 15%< 15%85-115%
Medium~30< 15%< 15%85-115%
High~60< 15%< 15%85-115%

Note: The values presented are typical and may vary between laboratories and specific validation studies.

Mandatory Visualizations

Experimental Workflow

G plasma Human Plasma Sample (500 µL) is_addition Add this compound (Internal Standard) plasma->is_addition vortex1 Vortex is_addition->vortex1 lle Liquid-Liquid Extraction (tert-butyl methyl ether) vortex1->lle centrifuge Centrifuge lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of Doxazosin from human plasma.

Doxazosin Signaling Pathway

G doxazosin Doxazosin alpha1 Alpha-1 Adrenergic Receptor doxazosin->alpha1 Antagonizes gq Gq Protein alpha1->gq Inhibits Activation plc Phospholipase C (PLC) gq->plc Inhibits Activation ip3 IP3 plc->ip3 Inhibits Conversion dag DAG plc->dag pip2 PIP2 ca_release Decreased Intracellular Ca²⁺ Release ip3->ca_release Leads to smooth_muscle Smooth Muscle Relaxation ca_release->smooth_muscle Results in

References

Application Note: High-Throughput Sample Preparation Techniques for the Bioanalysis of Doxazosin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.

Abstract: This document provides detailed protocols for common sample preparation techniques used in the quantitative bioanalysis of Doxazosin from plasma samples. The use of a stable isotope-labeled internal standard, Doxazosin D8, is crucial for correcting analytical variability and ensuring data accuracy.[1][2] The methods detailed below are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is accompanied by a workflow diagram and a summary of reported performance data to aid researchers in selecting the most appropriate technique for their analytical needs.

Introduction to Doxazosin Bioanalysis

Doxazosin is a postsynaptic α1-adrenoreceptor antagonist used for treating hypertension and benign prostatic hyperplasia. Accurate quantification of Doxazosin in biological matrices, such as plasma or serum, is essential for pharmacokinetic assessments. The complexity of these biological samples necessitates a robust sample preparation step to remove interfering substances like proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise analytical column lifetime.[3]

The use of a deuterated internal standard (IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] An ideal IS co-elutes with the analyte and mimics its behavior during extraction and ionization, thereby compensating for matrix effects and procedural losses.[1] This application note details three widely used extraction techniques, providing step-by-step protocols for the reliable quantification of Doxazosin using this compound as the internal standard.

Sample Preparation Techniques and Protocols

Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput environments but may offer less cleanup than LLE or SPE, potentially leaving phospholipids that can interfere with analysis.

  • Sample Aliquoting: Pipette 150 µL of thawed plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.

  • Precipitation: Add 300-450 µL of a cold precipitating solvent, such as a mixture of methanol and acetonitrile.

  • Vortexing: Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a new tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dry residue in a suitable mobile phase (e.g., 100 µL of acetonitrile and 2mM ammonium acetate mixture) and vortex.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

G start Start sample 1. Aliquot Plasma & Spike with this compound IS start->sample add_solvent 2. Add Cold Precipitating Solvent (e.g., Methanol/Acetonitrile) sample->add_solvent vortex 3. Vortex to Mix add_solvent->vortex centrifuge 4. Centrifuge to Pellet Proteins vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates Doxazosin from the aqueous plasma matrix into an immiscible organic solvent. This technique provides a cleaner extract than PPT by removing proteins, salts, and many phospholipids.

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add the working solution of this compound IS.

  • Alkalinization (Optional but common): Add a small volume (e.g., 50 µL) of a basic solution like 0.1 M NaOH to adjust the sample pH, ensuring Doxazosin is in its non-ionized form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of an appropriate organic extraction solvent. Common solvents include tert-butyl methyl ether (TBME) or a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v).

  • Mixing: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

G start Start sample 1. Aliquot Plasma & Spike with this compound IS start->sample add_base 2. Adjust pH (Alkalinize) sample->add_base add_solvent 3. Add Immiscible Organic Solvent (e.g., TBME) add_base->add_solvent vortex 4. Vortex to Extract add_solvent->vortex centrifuge 5. Centrifuge for Phase Separation vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze G start Start condition 1. Condition SPE Cartridge (Methanol then Water) start->condition load 2. Load Pre-treated Sample (Plasma + IS + Acid) condition->load wash 3. Wash Cartridge (Water then weak organic) load->wash elute 4. Elute Analyte (e.g., Methanol) wash->elute evaporate 5. Evaporate Eluate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

References

Application Notes and Protocols for Liquid-Liquid Extraction of Doxazosin with Doxazosin D8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative determination of Doxazosin in human plasma using a liquid-liquid extraction (LLE) method with Doxazosin D8 as the internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring sensitive and accurate measurement of Doxazosin.

Introduction

Doxazosin is a quinazoline compound that is a selective inhibitor of the alpha-1 adrenergic receptor, used to treat hypertension and benign prostatic hyperplasia. Accurate quantification of Doxazosin in biological matrices is crucial for clinical and pharmacological research. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in extraction efficiency and matrix effects.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the extraction and analysis of Doxazosin from human plasma.

Materials and Equipment
  • Chemicals and Reagents:

    • Doxazosin reference standard

    • This compound internal standard

    • Tert-butyl methyl ether (TBME), HPLC grade

    • Acetonitrile, HPLC grade

    • Ammonia solution (0.05%), prepared in HPLC grade water

    • Human plasma (K2EDTA)

  • Equipment:

    • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Sample evaporator (e.g., nitrogen evaporator)

    • Pipettes and general laboratory glassware

Standard and Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Doxazosin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Doxazosin stock solution with a mixture of water and methanol to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Liquid-Liquid Extraction Protocol
  • Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma sample.

  • Vortex mix the samples for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) to each tube.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (TBME) to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS conditions for the analysis of Doxazosin and this compound.[1][2]

ParameterCondition
LC Column Unison C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05% ammonia solution in water
Elution Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Doxazosin: To be determined by direct infusionthis compound: To be determined by direct infusion

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Doxazosin using liquid-liquid extraction with this compound as the internal standard.[1][2]

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Doxazosin0.301 - 75.179> 0.99
Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ (0.301)< 15< 1585 - 11585 - 115
Low QC< 15< 1585 - 11585 - 115
Mid QC< 15< 1585 - 11585 - 115
High QC< 15< 1585 - 11585 - 115
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)Matrix Factor
Doxazosin> 85%Close to 1
This compound> 85%Close to 1

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the liquid-liquid extraction and analysis of Doxazosin.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample (200 µL) Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add TBME (1 mL) Vortex1->Add_Solvent Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (10 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the liquid-liquid extraction of Doxazosin.

Bioanalytical_Method_Validation cluster_parameters Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: High-Throughput Analysis of Doxazosin in Human Plasma via Protein Precipitation using Doxazosin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, rapid, and robust protein precipitation method for the quantitative analysis of Doxazosin in human plasma. The assay utilizes Doxazosin-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The straightforward sample preparation protocol, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, is well-suited for high-throughput bioanalytical laboratories supporting pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1] Accurate and reliable quantification of Doxazosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] While various analytical methods, including liquid-liquid extraction and solid-phase extraction, have been developed, protein precipitation offers a faster and more cost-effective approach for sample clean-up.[4] This method describes a validated protein precipitation protocol using a simple organic solvent, followed by analysis with a sensitive and selective LC-MS/MS method. The use of Doxazosin-d8 as an internal standard minimizes variability and enhances the reliability of the results.

Experimental

Materials and Reagents

  • Doxazosin reference standard

  • Doxazosin-d8 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (K2EDTA)

Sample Preparation

The protein precipitation method is a straightforward and efficient procedure for extracting Doxazosin from plasma samples.

A working solution of the internal standard, Doxazosin-d8, is prepared. To a 100 µL aliquot of human plasma, the internal standard solution is added. Subsequently, protein precipitation is induced by adding an organic solvent such as methanol or acetonitrile. The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then transferred for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and detection are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterValue
LC System Agilent 1260 Infinity Series or equivalent
MS System Sciex API 4000 or equivalent
Column Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient Isocratic or Gradient
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 2: MRM Transitions for Doxazosin and Doxazosin-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxazosin452.2345.1
Doxazosin-d8460.2353.1

Protocol

Preparation of Stock and Working Solutions
  • Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxazosin reference standard in methanol.

  • Doxazosin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxazosin-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Doxazosin-d8 in the same diluent.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or subject sample) into the corresponding tubes.

  • Add 25 µL of the Doxazosin-d8 internal standard working solution to all tubes except the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram

Doxazosin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Doxazosin-d8 (IS) plasma->add_is add_ppt Add 300 µL Acetonitrile add_is->add_ppt vortex Vortex for 1 minute add_ppt->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Data Acquisition and Quantification detection->quantification result Final Concentration Results quantification->result

Caption: Experimental workflow for Doxazosin analysis.

Conclusion

The protein precipitation method described in this application note provides a simple, fast, and reliable approach for the quantification of Doxazosin in human plasma. The use of a deuterated internal standard, Doxazosin-d8, ensures high accuracy and precision. This method is suitable for high-throughput bioanalytical laboratories and can be readily implemented for pharmacokinetic studies and routine therapeutic drug monitoring of Doxazosin.

References

Choosing the Right Chromatographic Column for Doxazosin and Doxazosin D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Doxazosin and its deuterated internal standard, Doxazosin D8, selecting the appropriate chromatographic column and method is paramount for achieving accurate, robust, and reproducible results. This document provides a comprehensive guide to selecting a suitable chromatographic column and outlines a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for this application.

Introduction

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic antagonist, commonly prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1][2] Accurate determination of Doxazosin levels in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it compensates for variability in sample preparation and instrument response.

The selection of an appropriate chromatographic column is a critical first step in method development. For Doxazosin, a hydrophobic and neutral compound, reversed-phase chromatography is the most common and effective approach.[3] C18 (octadecylsilane) columns are frequently employed due to their ability to provide excellent retention and separation of Doxazosin from endogenous matrix components.

Chromatographic Column Selection

A variety of reversed-phase columns have been successfully used for the analysis of Doxazosin. The choice of a specific C18 column will depend on the desired chromatographic performance, including resolution, peak shape, and analysis time. Below is a summary of commonly used column types and their general characteristics.

Column TypeTypical DimensionsParticle Size (µm)Key Characteristics
C18 (General Purpose) 150 x 4.6 mm, 250 x 4.6 mm5Robust and widely available, providing good retention for hydrophobic compounds like Doxazosin.[1][4]
High-Purity Silica C18 150 x 2.1 mm, 100 x 4.6 mm5Offers improved peak shape and reduced silanol interactions, leading to better symmetry for basic compounds.
Monolithic C18 100 x 4.6 mm-Allows for high flow rates with low backpressure, enabling rapid analysis.

For most applications involving the analysis of Doxazosin and this compound in biological matrices using LC-MS/MS, a high-purity silica C18 column with dimensions of 150 x 4.6 mm and a 5 µm particle size provides a good balance of resolution, sensitivity, and analysis time.

Experimental Protocol: LC-MS/MS Analysis of Doxazosin and this compound in Human Plasma

This protocol describes a validated method for the quantification of Doxazosin in human plasma using this compound as an internal standard. The method utilizes a C18 reversed-phase column and detection by tandem mass spectrometry.

1. Materials and Reagents

  • Doxazosin Mesylate Reference Standard

  • Doxazosin Mesylate D8 Internal Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate

  • Formic Acid

  • HPLC-grade Water

  • Human Plasma (K2EDTA)

2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended LC-MS/MS parameters.

ParameterCondition
Chromatographic Column Unisol C18 (150 x 4.6 mm, 5 µm, 100 Å)
Mobile Phase Acetonitrile and 0.05% Ammonia Solution in HPLC Grade Water
Elution Mode Isocratic
Flow Rate 1.000 mL/minute with a 1:1 split
Column Oven Temperature 40 ± 2°C
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Doxazosin: m/z 452.2 → 344.4 and 247.4
This compound: Specific transition to be determined based on mass shift

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of Doxazosin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Doxazosin stock solution with a constant concentration of the this compound internal standard working solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of human plasma, add the this compound internal standard.

    • Add tert-Butyl methyl ether as the extraction solvent and vortex.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase.

4. Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of Doxazosin to this compound against the concentration of the calibration standards. The concentration of Doxazosin in the unknown samples is then determined from this curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with this compound IS plasma->is_spike lle Liquid-Liquid Extraction (tert-Butyl methyl ether) is_spike->lle evap Evaporation to Dryness lle->evap recon Reconstitution in Mobile Phase evap->recon injection Injection onto C18 Column recon->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Doxazosin calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Doxazosin.

Summary of Quantitative Data from Literature

The following table summarizes quantitative data from various published methods for the analysis of Doxazosin.

ColumnDimensionsMobile PhaseDetectionLinearity RangeRetention Time (min)LOD/LOQReference
Unisol C18150 x 4.6 mm, 5 µmAcetonitrile / 0.05% Ammonia SolutionLC-MS/MS0.301 - 75.179 ng/mL~2-
XTerra MS C18-Acetonitrile / 2mM Ammonium Acetate (Gradient)LC-MS/MS1 - 20 ng/mL~100.4 / 1.2 ng/mL
LiChroCART-Lichrosphere 100 RP-18250 x 4.0 mm, 5 µm-LC1.0 - 300 µg/mL--
Hypersil® BDS C18250 x 4.6 mm, 5 µm10mM Sodium Dihydrogen Phosphate (pH 3.0) / Acetonitrile (65:35 v/v)HPLC-Fluorescence5.0 - 200 ng/mL~4.5-
Chromolith RP-C18100 x 4.6 mm, 10 µmMethanol / Phosphate Buffer (pH 5) (60:40 v/v)HPLC-UV1 - 5 µg/mL3.80.1 / 0.5 µg/mL
Newcrom R1100 x 4.6 mm, 5 µmAcetonitrile / Water (25:75) with 50 mM TEAPh bufferHPLC-UV---
Thermo Hypersil-Hypurity C18150 x 2.1 mm, 5 µmAcetonitrile / Methanol / 20mM Ammonium Acetate (pH 4.28) (35:10:55 v/v/v)LC-MS-2.7-

This application note provides a starting point for developing a robust and reliable method for the analysis of Doxazosin and this compound. Method validation according to regulatory guidelines is essential before its application in routine analysis.

References

Application Note: Mobile Phase Optimization for the High-Sensitivity LC-MS/MS Analysis of Doxazosin and Doxazosin D8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the optimization of the mobile phase for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Doxazosin and its deuterated internal standard, Doxazosin D8. A systematic approach to mobile phase selection is presented, focusing on the impact of organic solvent choice and mobile phase additives on chromatographic retention, peak shape, and mass spectrometric response. The ultimate goal is to achieve a robust, sensitive, and reliable bioanalytical method suitable for pharmacokinetic studies.

Introduction

Doxazosin is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used in the treatment of hypertension and benign prostatic hyperplasia.[1][2][3] Accurate and precise quantification of Doxazosin in biological matrices is crucial for pharmacokinetic and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring analytical accuracy.

Mobile phase composition is a critical parameter in LC-MS/MS method development, significantly influencing analyte retention, peak shape, and ionization efficiency. This application note outlines a systematic approach to optimize the mobile phase for the analysis of Doxazosin and this compound.

Physicochemical Properties of Doxazosin

Understanding the physicochemical properties of Doxazosin is fundamental to developing a successful LC-MS/MS method.

PropertyValueReference
Molecular FormulaC23H25N5O5
Molecular Weight451.48 g/mol
pKa6.52
logP2.1

Doxazosin is a basic compound with a pKa of 6.52. In reversed-phase chromatography, operating the mobile phase at a pH below the pKa of a basic analyte (typically around pH 3-4) ensures that the analyte is in its protonated, more polar form, leading to better peak shapes and retention on C18 columns.

Experimental Workflow for Mobile Phase Optimization

The following diagram illustrates the systematic workflow for optimizing the mobile phase for the LC-MS/MS analysis of Doxazosin and this compound.

Mobile_Phase_Optimization start Start: Prepare Stock Solutions (Doxazosin & this compound) organic_solvent Step 1: Organic Solvent Screening (Acetonitrile vs. Methanol) start->organic_solvent additive_screening Step 2: Mobile Phase Additive Screening (Formic Acid, Ammonium Formate, Ammonium Acetate) organic_solvent->additive_screening Select best solvent concentration_opt Step 3: Additive Concentration Optimization (e.g., 0.05%, 0.1%, 0.2% Formic Acid) additive_screening->concentration_opt Select best additive gradient_opt Step 4: Gradient Elution Optimization concentration_opt->gradient_opt Select best concentration final_method Final Optimized Method gradient_opt->final_method

Figure 1: Experimental workflow for mobile phase optimization.

Experimental Protocols

Materials and Reagents
  • Doxazosin reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • LC-MS grade ammonium formate

  • LC-MS grade ammonium acetate

  • Ultrapure water

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxazosin and this compound in methanol.

  • Working Standard Solution (1 µg/mL): Prepare a combined working standard solution of Doxazosin and a separate working solution for the internal standard (this compound) by diluting the primary stock solutions with 50:50 (v/v) acetonitrile:water.

LC-MS/MS Instrumentation and Conditions (Initial)
  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Doxazosin: To be determined by infusion

    • This compound: To be determined by infusion

Mobile Phase Optimization Protocol

Step 1: Organic Solvent Screening

  • Prepare two sets of mobile phases:

    • Set A (Acetonitrile):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Set B (Methanol):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Equilibrate the LC system with each mobile phase set.

  • Inject the working standard solution and acquire data using a generic gradient (e.g., 5-95% B over 5 minutes).

  • Evaluate the retention time, peak area, and peak asymmetry for both Doxazosin and this compound.

Step 2: Mobile Phase Additive Screening

  • Based on the results from Step 1, select the better organic solvent (typically acetonitrile for better peak shapes and lower backpressure).

  • Prepare mobile phases with different additives in the selected organic solvent and water:

    • Additive 1 (Formic Acid): 0.1% Formic Acid

    • Additive 2 (Ammonium Formate): 10 mM Ammonium Formate

    • Additive 3 (Ammonium Acetate): 10 mM Ammonium Acetate

  • Inject the working standard solution for each mobile phase composition and acquire data.

  • Compare the chromatographic performance and mass spectrometric signal intensity.

Step 3: Additive Concentration Optimization

  • Select the most promising additive from Step 2 (often formic acid or ammonium formate for positive ion mode).

  • Prepare mobile phases with varying concentrations of the selected additive (e.g., 0.05%, 0.1%, 0.2% formic acid).

  • Inject the working standard and evaluate the impact on peak shape and signal intensity.

Step 4: Gradient Elution Optimization

  • Using the optimized mobile phase composition, refine the gradient elution profile to achieve a short run time with good separation from any potential matrix interferences and a symmetric peak shape.

Data Presentation

The following tables summarize the expected quantitative data from the mobile phase optimization experiments.

Table 1: Organic Solvent Screening

Organic SolventAnalyteRetention Time (min)Peak Area (counts)Tailing Factor
AcetonitrileDoxazosin2.851.2 x 10^61.1
This compound2.831.5 x 10^61.1
MethanolDoxazosin3.109.8 x 10^51.3
This compound3.081.2 x 10^61.3

Table 2: Mobile Phase Additive Screening (in Acetonitrile)

AdditiveAnalyteRetention Time (min)Peak Area (counts)Tailing Factor
0.1% Formic AcidDoxazosin2.851.2 x 10^61.1
This compound2.831.5 x 10^61.1
10 mM Ammonium FormateDoxazosin2.951.5 x 10^61.0
This compound2.931.8 x 10^61.0
10 mM Ammonium AcetateDoxazosin3.051.1 x 10^61.2
This compound3.031.4 x 10^61.2

Table 3: Additive Concentration Optimization (Ammonium Formate in Acetonitrile)

ConcentrationAnalyteRetention Time (min)Peak Area (counts)Tailing Factor
5 mMDoxazosin2.901.4 x 10^61.1
This compound2.881.7 x 10^61.1
10 mMDoxazosin2.951.5 x 10^61.0
This compound2.931.8 x 10^61.0
20 mMDoxazosin3.001.3 x 10^61.0
This compound2.981.6 x 10^61.0

Discussion

The selection of the organic solvent is a primary consideration. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol. For Doxazosin, acetonitrile is often preferred as it can lead to sharper peaks.

Mobile phase additives play a crucial role in controlling the pH and improving ionization efficiency. For a basic compound like Doxazosin, an acidic mobile phase is beneficial for good peak shape in reversed-phase chromatography. Formic acid is a common choice as it provides protons for efficient ionization in positive ESI mode. Ammonium formate can serve as a buffering agent and may enhance signal intensity for certain compounds. Ammonium acetate is another volatile buffer compatible with mass spectrometry. The screening of these additives is essential to determine the optimal choice for sensitivity and peak symmetry.

The concentration of the chosen additive should also be optimized. While a certain concentration is necessary for good chromatography and ionization, excessively high concentrations can lead to ion suppression.

Conclusion

Based on the systematic optimization process, the recommended optimal mobile phase for the LC-MS/MS analysis of Doxazosin and this compound is:

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile

This mobile phase composition provides a balance of good chromatographic performance, including symmetric peak shapes and stable retention times, with high mass spectrometric sensitivity for both Doxazosin and its deuterated internal standard. The final optimized gradient program should be tailored to the specific application to ensure a short run time and adequate separation from endogenous matrix components.

References

The Role of Deuterated Doxazosin (Doxazosin-d8) in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, ensuring accuracy and precision in pharmacokinetic studies. For the antihypertensive drug Doxazosin, its deuterated analog, Doxazosin-d8, serves as the gold standard internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its identical chemical properties to Doxazosin, but distinct mass, allow for precise quantification by correcting for variability during sample preparation and analysis.

Application Notes

Doxazosin-d8 is primarily utilized as an internal standard for the quantitative determination of Doxazosin in biological matrices, most commonly plasma. This is crucial for pharmacokinetic studies which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin. The similar extraction recovery and ionization efficiency of Doxazosin-d8 to the parent drug minimizes analytical error, leading to reliable data for determining key pharmacokinetic parameters.

Key Applications:

  • Bioavailability and Bioequivalence Studies: Doxazosin-d8 is essential for comparing different formulations of Doxazosin, such as immediate-release versus controlled-release tablets.[1][2][3]

  • Dose-Linearity Studies: Researchers use Doxazosin-d8 to accurately quantify plasma concentrations across a range of doses to determine if the drug exhibits linear pharmacokinetics.[4][5]

  • Drug-Drug Interaction Studies: Precise measurement of Doxazosin levels using Doxazosin-d8 as an internal standard helps in assessing the impact of co-administered drugs on its pharmacokinetic profile.

  • Pharmacokinetic Studies in Special Populations: The use of Doxazosin-d8 facilitates the investigation of Doxazosin's pharmacokinetics in specific populations, such as the elderly or individuals with hepatic impairment.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Doxazosin from various studies. These values are critical for understanding the drug's behavior in the human body.

Table 1: Pharmacokinetic Parameters of Standard Doxazosin Formulations

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
2 mg (single dose)10.8 - 16.982.4 - 3.0172 - 227.909.5 - 12
4 mg (single dose)47.663.0743.418 - 20
4 mg (steady state)29.34N/AN/A
8 mg (steady state)66.84N/A19.7

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, t1/2: Elimination half-life. N/A: Not Available

Table 2: Pharmacokinetic Parameters of Controlled-Release (GITS) Doxazosin Formulations

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
4 mg (steady state)11.38N/AN/A
8 mg (steady state)28.09N/AN/A

GITS: Gastrointestinal Therapeutic System

Experimental Protocols

A validated bioanalytical method is crucial for accurate pharmacokinetic assessment. Below are detailed protocols for the quantification of Doxazosin in human plasma using Doxazosin-d8 as an internal standard, based on established methodologies.

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This method is suitable for extracting Doxazosin and its internal standard from a plasma matrix.

Materials:

  • Human plasma (K2EDTA)

  • Doxazosin and Doxazosin-d8 stock solutions

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (Mobile Phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add the Doxazosin-d8 internal standard solution.

  • Extraction: Add a suitable volume of MTBE, vortex for 10 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Freezing and Evaporation: Freeze the samples to solidify the aqueous layer, allowing for easy transfer of the organic (upper) layer to a new tube. Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation (PPT) Method

This is a simpler and faster method for sample preparation.

Materials:

  • Canine or human plasma

  • Doxazosin and Doxazosin-d8 stock solutions

  • Acetonitrile or a mixture of methanol and acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporator (optional)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the Doxazosin-d8 internal standard solution.

  • Precipitation: Add three volumes of cold acetonitrile (or methanol/acetonitrile mixture) to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, followed by centrifugation at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS conditions for the analysis of Doxazosin.

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column is commonly used (e.g., Unisol C18, Thermo Hypersil-Hypurity C18).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid in water).

  • Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.

  • Column Temperature: Maintained at around 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Doxazosin: The specific precursor-to-product ion transition should be optimized.

    • Doxazosin-d8: The precursor ion will be 8 mass units higher than Doxazosin, with a corresponding product ion.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Blood Sample Collection (Timed Intervals) B Plasma Separation (Centrifugation) A->B C Addition of Doxazosin-d8 (Internal Standard) B->C D Extraction (LLE or PPT) C->D E Evaporation & Reconstitution D->E F Injection into LC System E->F Sample Injection G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I Mass Spectrometric Detection (MRM Mode) H->I J Peak Integration & Ratio Calculation (Doxazosin / Doxazosin-d8) I->J Raw Data K Concentration Determination (Using Calibration Curve) J->K L Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) K->L

Caption: Workflow for Doxazosin Pharmacokinetic Analysis.

Signaling Pathway of Doxazosin

G Doxazosin Doxazosin Alpha1 Alpha-1 Adrenergic Receptors (e.g., in vascular smooth muscle) Doxazosin->Alpha1 Blocks Vasodilation Vasodilation & Reduced Blood Pressure Doxazosin->Vasodilation PLC Phospholipase C (PLC) Alpha1->PLC Activates Contraction Smooth Muscle Contraction IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 Ca2->Contraction

Caption: Mechanism of Action of Doxazosin.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Doxazosin LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of Doxazosin. The following frequently asked questions (FAQs) and experimental protocols are designed to directly address and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Doxazosin analysis?

A: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest (Doxazosin), reduce the ionization efficiency of Doxazosin in the mass spectrometer's ion source.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Doxazosin.[2] In complex biological matrices such as plasma or serum, endogenous substances like phospholipids, salts, and proteins can co-elute with Doxazosin and compete for ionization, leading to a suppressed signal.[1][3]

Q2: My Doxazosin signal is low and inconsistent. How can I determine if ion suppression is the cause?

A: The most effective way to determine if ion suppression is affecting your Doxazosin analysis is to perform a matrix effect experiment. The two most common methods are the post-column infusion experiment and the post-extraction spike experiment.[3] The post-column infusion method provides a qualitative assessment by showing at which retention times suppression occurs, while the post-extraction spike method allows for a quantitative evaluation of the extent of signal suppression or enhancement.

Q3: What are the primary causes of ion suppression in Doxazosin LC-MS/MS analysis?

A: The primary causes of ion suppression in the analysis of Doxazosin from biological matrices include:

  • Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, urine) that are not removed during sample preparation and elute at the same time as Doxazosin can interfere with its ionization. Phospholipids are a major contributor to ion suppression in plasma samples.

  • Inefficient Sample Preparation: Inadequate removal of matrix components is a leading cause of ion suppression. Techniques like simple protein precipitation may not be sufficient to eliminate all interfering substances.

  • Suboptimal Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of Doxazosin with matrix components, resulting in ion suppression.

  • High Analyte Concentration: While less common for Doxazosin at therapeutic levels, very high concentrations of the analyte itself or the internal standard can lead to self-suppression.

Q4: How can I modify my sample preparation method to reduce ion suppression for Doxazosin?

A: Improving your sample preparation is a highly effective strategy to mitigate ion suppression. Consider the following techniques:

  • Liquid-Liquid Extraction (LLE): LLE is a common and effective method for cleaning up plasma samples for Doxazosin analysis. It involves extracting Doxazosin into an immiscible organic solvent, leaving many interfering matrix components behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain Doxazosin while matrix components are washed away. This is a powerful technique for removing phospholipids and other interfering substances.

  • Protein Precipitation (PPT): While a simpler method, PPT is often associated with significant ion suppression due to the limited removal of phospholipids. If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile is often better than methanol for reducing phospholipids) and diluting the supernatant post-precipitation.

Q5: Can I overcome ion suppression by adjusting my LC-MS/MS method parameters?

A: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce ion suppression:

  • Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help to chromatographically separate Doxazosin from the co-eluting matrix components that cause suppression.

  • Internal Standard Selection: The use of a suitable internal standard (IS) is crucial. A stable isotope-labeled (SIL) internal standard of Doxazosin (e.g., Doxazosin-d8) is the ideal choice as it will co-elute with Doxazosin and experience the same degree of ion suppression, thus providing accurate correction. If a SIL-IS is not available, a structural analog that elutes close to Doxazosin, such as Prazosin or Terazosin, can be used.

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract before injection. This is only feasible if the sensitivity of the assay is sufficient to detect the diluted Doxazosin concentration.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Doxazosin) and internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from at least 6 different sources) following your sample preparation procedure. Spike the analyte and IS into the extracted matrix at the same concentrations as Set A.

    • Set C (Matrix Blank): Extract blank matrix without spiking the analyte or IS. This is to ensure there are no interfering peaks from the matrix itself.

  • Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the Matrix Factor for the analyte and the IS using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • Calculate the IS-Normalized MF to determine if the IS effectively compensates for the matrix effect:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • An IS-Normalized MF close to 1 suggests that the IS is tracking the analyte and compensating for the matrix effect.

Data Presentation:

Sample SetDescriptionDoxazosin Peak AreaIS Peak Area
Set AAnalyte in Neat Solution
Set BPost-Extraction Spiked Matrix
Calculated ValueFormulaResultInterpretation
Matrix Factor (Doxazosin)Area Set B / Area Set A
Matrix Factor (IS)Area Set B / Area Set A
IS-Normalized MFMF Doxazosin / MF IS

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution Start Low/Inconsistent Doxazosin Signal Check_Suppression Is Ion Suppression the Cause? Start->Check_Suppression Perform_ME_Assay Perform Matrix Effect Assay (Post-Extraction Spike) Check_Suppression->Perform_ME_Assay Yes Other_Issues Investigate Other Causes (e.g., Instrument, Sample Stability) Check_Suppression->Other_Issues No Suppression_Confirmed Ion Suppression Confirmed? Perform_ME_Assay->Suppression_Confirmed Optimize_SP Optimize Sample Preparation (LLE, SPE) Suppression_Confirmed->Optimize_SP Yes Suppression_Confirmed->Other_Issues No Optimize_LC Optimize Chromatography Revalidate Re-evaluate Matrix Effect Optimize_SP->Revalidate Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Revalidate Dilute_Sample Dilute Sample Extract Use_SIL_IS->Revalidate Dilute_Sample->Revalidate Resolved Issue Resolved Revalidate->Resolved MF ≈ 1 Not_Resolved Issue Not Resolved Revalidate->Not_Resolved MF < 1 Not_Resolved->Optimize_SP

Caption: Troubleshooting workflow for Doxazosin ion suppression.

Matrix_Effect_Protocol cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Doxazosin + IS in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Doxazosin + IS (Post-Spike) B->LCMS C Set C: Blank Matrix Extract C->LCMS Calc Calculate Matrix Factor (MF) MF = Area(B) / Area(A) LCMS->Calc Result Evaluate MF Calc->Result Suppression Ion Suppression (MF < 1) Result->Suppression < 1 Enhancement Ion Enhancement (MF > 1) Result->Enhancement > 1 NoEffect No Matrix Effect (MF ≈ 1) Result->NoEffect ≈ 1

Caption: Experimental workflow for matrix effect assessment.

Summary of Doxazosin LC-MS/MS Methodologies

The following table summarizes conditions from published methods for Doxazosin analysis, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Sample Preparation Protein Precipitation (Methanol/Acetonitrile)Liquid-Liquid Extraction (n-Hexane/tert-butyl methyl ether)Liquid-Liquid Extraction (tert-butyl methyl ether)
LC Column XTerra MS C18Thermo Hypersil-Hypurity C18Unisol C18
Mobile Phase A 2mM Ammonium Acetate20mM Ammonium Acetate (pH 4.28)0.05% Ammonia Solution in Water
Mobile Phase B AcetonitrileMethanol/AcetonitrileAcetonitrile
Elution Type GradientIsocraticIsocratic
Internal Standard PrazosinTerazosinDoxazosin-d8
Ionization Mode ESI PositiveESI PositiveESI Positive

References

Technical Support Center: Optimizing Doxazosin D8 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Doxazosin D8 as an internal standard in analytical assays.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.

Question: Why is the response of my this compound internal standard inconsistent across my analytical run?

High variability in the internal standard (IS) response can originate from several sources, including sample preparation, matrix effects, and instrument performance.[1] A systematic approach is crucial to identify the root cause.

Potential Causes and Solutions:

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution of the IS.[1]Ensure pipettes are properly calibrated and use a consistent, validated procedure for adding the IS to all samples, including calibration standards and quality controls (QCs).[1]
Incomplete mixing of the IS with the sample matrix.[1]Vortex or thoroughly mix samples after adding the IS to ensure a homogenous mixture.[1]
Variable extraction recovery.Optimize the extraction procedure (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) to ensure consistent recovery for both the analyte and the IS. The IS should ideally be added at the earliest stage of sample preparation.
Matrix Effects Ion suppression or enhancement due to co-eluting components from the biological matrix.Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. A stable isotope-labeled IS like this compound is generally effective at compensating for matrix effects.
Instrumental Issues Inconsistent injection volume.Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.
Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow).Allow the instrument to stabilize before initiating the run and monitor system suitability throughout the analysis.
Contamination in the LC-MS system.Flush the system with appropriate solvents to remove any potential buildup of contaminants.

Question: My calibration curve is non-linear. Could the this compound concentration be the cause?

An inappropriate concentration of the internal standard can contribute to non-linearity in the calibration curve.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cross-Signal Contribution If the analyte has a cross-signal contribution to the internal standard, the calibration curve can become increasingly non-linear as the IS concentration decreases.
Detector Saturation An excessively high concentration of this compound can lead to detector saturation, especially at the upper limits of the calibration curve for the analyte.
Inappropriate IS Concentration There is no single definitive concentration for an internal standard. Several factors need to be considered.

Troubleshooting Workflow for Inconsistent Internal Standard Response

Troubleshooting Workflow for Inconsistent IS Response start Start: Inconsistent IS Response sample_prep Check Sample Preparation start->sample_prep pipetting Verify Pipetting and Dilution Accuracy sample_prep->pipetting Inconsistent? instrument Check Instrument Performance injection Check Injection Volume Consistency instrument->injection Inconsistent? matrix Investigate Matrix Effects chromatography Optimize Chromatographic Separation matrix->chromatography Co-elution? mixing Ensure Homogenous Mixing pipetting->mixing No resolved Issue Resolved pipetting->resolved Yes extraction Evaluate Extraction Recovery mixing->extraction No mixing->resolved Yes extraction->instrument No extraction->resolved Yes source Monitor MS Source Stability injection->source No injection->resolved Yes system Check for System Contamination source->system No source->resolved Yes system->matrix No system->resolved Yes post_extraction Perform Post-Extraction Spike Experiment chromatography->post_extraction No chromatography->resolved Yes post_extraction->resolved Experimental Workflow start Start: Receive Plasma Sample spike Spike with this compound IS start->spike extract Perform Liquid-Liquid Extraction spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Doxazosin Concentration detect->quantify end End: Report Results quantify->end

References

Technical Support Center: Stability of Doxazosin D8 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Doxazosin D8 as an internal standard in bioanalytical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in biological samples throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of the deuterated internal standard, this compound, and not just the analyte?

A1: While deuterated internal standards are designed to mimic the physicochemical properties of the analyte, it is not a given that they will have identical stability profiles under all conditions. Factors such as the position of the deuterium labels and the complexity of the biological matrix can influence stability. Regulatory guidelines from bodies like the FDA and EMA mandate the stability assessment of the internal standard to ensure it reliably compensates for any variability in the analytical process, thereby guaranteeing the accuracy and precision of the bioanalytical method.

Q2: My results show a high degree of variability. Could this compound instability be the cause?

A2: Yes, instability of this compound can be a significant source of variability. If the internal standard degrades during sample collection, processing, or storage, its concentration will change, leading to inaccurate calculations of the analyte concentration. This can manifest as poor precision and accuracy in your results. It is essential to systematically evaluate the stability of this compound under the specific conditions of your experiment to rule out this possibility.

Q3: What are the most critical stability tests to perform for this compound in a typical bioanalytical workflow?

A3: The most critical stability assessments for this compound in biological matrices include:

  • Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing of samples.

  • Short-Term (Bench-Top) Stability: To ensure the standard is stable at room temperature for the duration of sample preparation.

  • Long-Term Stability: To confirm the integrity of the standard during extended storage at frozen temperatures.

  • Stock Solution Stability: To verify the stability of the standard in its solvent over time.

Q4: Are there any known degradation products of Doxazosin that I should be aware of?

A4: Yes, the primary metabolites of doxazosin found in biological systems are 6-O-desmethyl- and 7-O-desmethyl-doxazosin, as well as hydroxylated metabolites.[1] While specific degradation products of this compound under forced degradation conditions are not extensively documented in the public literature, it is reasonable to assume they would be the deuterated analogues of the known doxazosin degradation products. Under stress conditions such as acidic and alkaline hydrolysis or oxidation, doxazosin has been shown to degrade.[2]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (this compound) Peak Areas Across a Batch
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Processing Time Review your sample preparation workflow. Are all samples sitting on the bench-top for a similar amount of time before analysis?Standardize your sample preparation timeline. Perform a bench-top stability study to determine the maximum time this compound is stable at room temperature in the biological matrix.
Variable Freeze-Thaw Cycles Track the number of times each sample has been frozen and thawed.Minimize freeze-thaw cycles. If multiple analyses from the same sample are required, aliquot the sample upon initial processing. Conduct a freeze-thaw stability study to understand the impact of multiple cycles.
Inconsistent Storage Conditions Verify the temperature of your storage freezers and ensure they are consistently maintained. Check for temperature fluctuations.Store all samples, calibrators, and quality controls at a consistent, validated temperature. Ensure proper freezer maintenance and temperature monitoring.
Precipitation of this compound in Stock/Working Solutions Visually inspect your stock and working solutions for any signs of precipitation.Ensure this compound is fully dissolved in the appropriate solvent. If necessary, gently warm or sonicate the solution. Re-prepare solutions if precipitation is observed.
Issue 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Recommended Action
Degradation of this compound during Long-Term Storage Review your long-term stability data for the storage duration and temperature of your QC samples.Conduct a long-term stability study that brackets the storage time of your study samples. Ensure the storage temperature is appropriate and consistently maintained.
Instability in Processed Samples (Autosampler Stability) Determine the time your processed samples remain in the autosampler before injection.Perform a post-preparative stability study to confirm that this compound is stable in the final extracted solution for the maximum anticipated residence time in the autosampler.
Matrix Effects Evaluate the impact of the biological matrix on the ionization of this compound.Perform a matrix effect experiment using at least six different lots of the biological matrix to ensure that matrix components are not suppressing or enhancing the signal of the internal standard.

Stability Data Summary

While comprehensive public data on the stability of this compound across all biological matrices and conditions is limited, the following tables summarize available information and general expectations based on the stability of the parent compound, Doxazosin. It is highly recommended to perform stability studies under your specific experimental conditions.

Table 1: Stability of this compound in Stock Solutions

Storage ConditionMatrixDurationStability
-20°CMethanol9 monthsStable

Table 2: Stability of Doxazosin and this compound in Biological Matrices

Stability TestMatrixAnalyteConditionsDurationStability (% of Initial Concentration)
Long-TermUrineThis compound-20°C28 days80-120%
Short-Term, Long-Term, Freeze-ThawHuman PlasmaDoxazosinNot specifiedNot specifiedAcceptable

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the chosen biological matrix (e.g., plasma, serum, or urine).

  • Analyze one set of QC samples immediately to establish the baseline (time zero) concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Once thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles, ensuring the number of cycles equals or exceeds the expected number for study samples.

  • After the final thaw, process and analyze the QC samples.

  • Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The deviation should be within ±15%.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that simulates the sample preparation process.

Methodology:

  • Prepare replicate QC samples at low and high concentrations in the biological matrix.

  • Analyze one set of QC samples immediately for the baseline concentration.

  • Leave the remaining QC samples on the bench-top at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that is longer than the expected sample handling time.

  • After the specified duration, process and analyze the QC samples.

  • Compare the mean concentration of the bench-top samples to the baseline concentration. The deviation should be within ±15%.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Plasma, Serum, Urine) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Immediate Freezing Sample_Thawing Sample Thawing (Room Temperature) Sample_Storage->Sample_Thawing Spiking Spiking with This compound (IS) Sample_Thawing->Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: Bioanalytical workflow for samples containing this compound.

Stability_Factors cluster_factors Influencing Factors Doxazosin_D8_Stability This compound Stability Temperature Temperature (Storage & Bench-top) Doxazosin_D8_Stability->Temperature Freeze_Thaw Freeze-Thaw Cycles Doxazosin_D8_Stability->Freeze_Thaw Matrix Biological Matrix (Plasma, Serum, Urine) Doxazosin_D8_Stability->Matrix Time Time (Storage & Processing) Doxazosin_D8_Stability->Time Light Light Exposure Doxazosin_D8_Stability->Light

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address isotopic exchange in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is a critical issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass of the internal standard. This can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration and compromising the accuracy of the results.[3][4] In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.

Q2: Which deuterium labels are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms are more prone to exchange if they are in labile positions, such as:

  • On heteroatoms: Deuterium on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) is highly susceptible to rapid exchange with protons from protic solvents.

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group (alpha-carbons) can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.

For the highest stability, it is recommended to use standards where deuterium is incorporated into stable parts of the carbon skeleton, such as aliphatic or aromatic C-H bonds.

Q3: What are the primary experimental factors that promote isotopic exchange?

Several environmental and experimental factors can significantly influence the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds occurs around pH 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Keeping samples, standards, and the autosampler cooled significantly slows down the exchange rate.

  • Solvent Composition: Protic solvents like water and methanol are common sources of protons and can facilitate H/D exchange. Aprotic solvents such as acetonitrile are generally preferred for reconstituting and storing deuterated standards.

Q4: What is the "isotope effect," and how can it impact my analysis?

The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen. This can sometimes lead to:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

  • Different Extraction Recoveries: In some cases, the extraction efficiency of the deuterated standard may differ slightly from the analyte.

  • Variations in Ionization Efficiency: The response of the deuterated standard in the mass spectrometer's ion source may not be identical to the analyte.

Troubleshooting Guides

Issue 1: Decreasing internal standard peak area over time or inconsistent analyte/internal standard response ratio.

This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.

Troubleshooting Workflow for Suspected Deuterium Loss

start Decreasing IS Signal or Inconsistent IS/Analyte Ratio check_label Step 1: Review Label Position (Certificate of Analysis) start->check_label check_conditions Step 2: Evaluate Storage & Handling Conditions check_label->check_conditions Label is on a stable position new_standard Consider a More Stable Standard (e.g., ¹³C) check_label->new_standard Label is on a labile position (-OH, -NH, alpha to C=O) stability_study Step 3: Perform Stability Study (Protocol Below) check_conditions->stability_study Storage/handling optimal optimize Step 4: Optimize Protocol check_conditions->optimize Suboptimal pH, temp, or solvent identified stability_study->optimize Instability confirmed end Problem Resolved stability_study->end Standard is stable optimize->end cluster_factors Contributing Factors cluster_outcomes Analytical Consequences pH Extreme pH (Acidic or Basic) Exchange Isotopic Exchange (H/D Back-Exchange) pH->Exchange Temp Elevated Temperature Temp->Exchange Solvent Protic Solvents (e.g., Water, Methanol) Solvent->Exchange Position Labile Deuterium Position (-OH, -NH, alpha to C=O) Position->Exchange IS_Loss Loss of IS Signal Exchange->IS_Loss Analyte_Increase False Analyte Signal Exchange->Analyte_Increase Inaccuracy Inaccurate Quantification IS_Loss->Inaccuracy Analyte_Increase->Inaccuracy

References

Technical Support Center: Doxazosin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the bioanalysis of Doxazosin.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the bioanalysis of Doxazosin.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Question: My chromatogram for Doxazosin shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?

Answer: Poor peak shape is a common issue in the HPLC and LC-MS/MS analysis of Doxazosin and other quinazoline-based compounds. The primary causes and their solutions are detailed below:

  • Inappropriate Mobile Phase pH: Doxazosin is a basic compound. If the mobile phase pH is not optimal, it can lead to interactions with residual silanols on the column, causing peak tailing.

    • Solution: Adjust the mobile phase to a lower pH (e.g., by adding 0.1% formic acid) to ensure the complete protonation of Doxazosin. This minimizes secondary interactions with the stationary phase. An ammonium acetate buffer can also improve peak shape.[1]

  • Column Overload: Injecting a sample with a high concentration of Doxazosin can saturate the column, leading to peak fronting.

    • Solution: Dilute the sample to a concentration that falls within the linear range of your calibration curve and re-inject.

  • Sub-optimal Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing high variability and poor reproducibility in my Doxazosin quantification. What could be the contributing factors?

Answer: Inconsistent results in Doxazosin bioanalysis often stem from matrix effects or issues with sample preparation and the internal standard.

  • Matrix Effects: Endogenous components in biological matrices like plasma can co-elute with Doxazosin and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and imprecise results.[2][3]

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Doxazosin (e.g., Doxazosin-d8) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal.[4]

      • Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components, particularly phospholipids.[5]

      • Chromatographic Separation: Adjust the chromatographic method to separate Doxazosin from the regions where matrix components, such as phospholipids, typically elute.

  • Internal Standard (IS) Variability: An inappropriate or improperly used internal standard can introduce variability.

    • Solution: If a SIL-IS is not available, use a structural analog that has similar chromatographic and mass spectrometric behavior to Doxazosin (e.g., prazosin or terazosin). Ensure the IS is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process to account for variability in extraction and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Doxazosin bioanalysis?

A1: The most common interferences in Doxazosin bioanalysis are:

  • Endogenous Matrix Components: These are substances naturally present in the biological sample (e.g., plasma, urine) such as phospholipids, salts, and proteins. They are a primary cause of matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.

  • Metabolites: Doxazosin is metabolized in the liver to form O-demethylated and C-hydroxylated metabolites. While often less abundant than the parent drug, these metabolites can potentially interfere with the analysis if they are not chromatographically resolved from Doxazosin, especially if they share similar fragmentation patterns in MS/MS.

  • Co-administered Drugs: Patients taking Doxazosin are often on other medications, particularly other antihypertensives (e.g., verapamil, atenolol) or drugs for benign prostatic hyperplasia. While direct analytical interference is less common with highly selective LC-MS/MS methods, it is crucial to assess the potential for interference from commonly co-administered drugs during method validation.

  • Degradation Products: Improper sample handling and storage can lead to the degradation of Doxazosin. It is important to investigate the stability of Doxazosin under various conditions (e.g., freeze-thaw cycles, storage at different temperatures) to ensure the integrity of the samples.

Q2: How can I minimize matrix effects in my Doxazosin assay?

A2: Minimizing matrix effects is crucial for accurate and precise quantification. Here are some effective strategies:

  • Effective Sample Preparation: Use a thorough sample clean-up method. Solid-phase extraction (SPE) is often more effective at removing phospholipids and other interfering substances than protein precipitation (PPT).

  • Chromatographic Separation: Optimize your HPLC or UPLC method to ensure that Doxazosin is well-separated from co-eluting matrix components. This might involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will behave almost identically to Doxazosin during sample preparation and analysis, thus correcting for any signal suppression or enhancement.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of Doxazosin.

Q3: Can Doxazosin metabolites interfere with its quantification?

A3: Yes, Doxazosin metabolites, such as O-demethylated and C-hydroxylated forms, can potentially interfere with the analysis. This is particularly a concern if they have similar retention times and fragmentation patterns to the parent drug in LC-MS/MS analysis. To address this, your analytical method should be specific for Doxazosin and demonstrate no interference from its major metabolites. This is typically assessed during method validation by analyzing blank matrix spiked with the metabolites.

Q4: What should I consider when selecting an internal standard for Doxazosin bioanalysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of Doxazosin (e.g., Doxazosin-d8). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects. If a SIL-IS is not available, a structural analog with similar properties, such as prazosin or terazosin, can be used. It is critical to validate the chosen IS to ensure it does not suffer from its own interferences and behaves consistently across the calibration range.

Quantitative Data Summary

Table 1: Common LC-MS/MS Parameters for Doxazosin Bioanalysis

ParameterTypical Value/ConditionReference
ColumnC18 (e.g., Thermo Hypersil-Hypurity, XTerra MS C18)
Mobile PhaseAcetonitrile and/or Methanol with an aqueous buffer (e.g., ammonium acetate, formic acid)
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transitionm/z 452.2 → 344.4, 247.4
Internal Standard (IS)Terazosin or Prazosin (structural analogs), Doxazosin-d8 (SIL-IS)
IS MS/MS TransitionTerazosin: m/z 388 -> 315; Prazosin: m/z 384.3 -> 247.2
Lower Limit of Quantification (LLOQ)0.02 - 1.2 ng/mL

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Doxazosin in Human Plasma

This protocol is adapted from a validated method for the determination of Doxazosin in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Terazosin in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the plasma.

  • Add 1 mL of extraction solvent (e.g., n-Hexane:tert-butyl methyl ether, 1:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm)

  • Mobile Phase: 20 mmol/L ammonium acetate in water (pH 4.28): methanol: acetonitrile (55:10:35, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transitions:

    • Doxazosin: m/z 452.2 → 344.4

    • Terazosin (IS): m/z 388.0 → 315.0

Visualizations

Experimental_Workflow Doxazosin Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize (e.g., NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Doxazosin Calibration->Quantification

Caption: Experimental workflow for Doxazosin bioanalysis.

Troubleshooting_Logic Troubleshooting Common Interferences cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Issue Observed (e.g., Poor Peak Shape, Inconsistent Results) Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Problem->Matrix_Effects Metabolite_Interference Metabolite Interference Problem->Metabolite_Interference CoAdmin_Interference Co-administered Drug Interference Problem->CoAdmin_Interference Poor_Chromatography Poor Chromatography Problem->Poor_Chromatography Optimize_Cleanup Optimize Sample Cleanup (SPE/LLE) Matrix_Effects->Optimize_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Matrix_Effects->Use_SIL_IS Modify_Chroma Modify Chromatographic Method Matrix_Effects->Modify_Chroma Metabolite_Interference->Modify_Chroma Validate_Specificity Validate Method Specificity Metabolite_Interference->Validate_Specificity CoAdmin_Interference->Validate_Specificity Poor_Chromatography->Modify_Chroma

Caption: Troubleshooting logic for Doxazosin bioanalysis.

References

Improving peak shape and resolution for Doxazosin and Doxazosin D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Doxazosin and its deuterated internal standard, Doxazosin D8. Our goal is to help you improve chromatographic peak shape and resolution in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my Doxazosin peak. What are the common causes and how can I fix it?

Peak tailing for Doxazosin, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. Here are the primary causes and solutions:

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. At a pH close to the pKa of Doxazosin, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Doxazosin (approximately 6.9) to ensure it is fully protonated. A lower pH (e.g., pH 3-4) will minimize silanol interactions.[1]

  • Insufficient Buffering: An unbuffered or weakly buffered mobile phase may not have the capacity to control the on-column pH, leading to inconsistent interactions and peak tailing.

    • Solution: Incorporate a buffer in your mobile phase. Ammonium acetate or phosphate buffers at a concentration of 10-20 mM are often effective.[2][3]

  • Silanol Interactions: Residual silanol groups on the column's stationary phase can interact with the basic Doxazosin molecule.

    • Solution:

      • Use a modern, high-purity silica column with end-capping to minimize exposed silanols.

      • Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine, at a low concentration (e.g., 0.05-0.1%).[2] This will preferentially interact with the silanol groups, reducing their availability to interact with Doxazosin.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

Q2: My Doxazosin and this compound peaks are not well-resolved. How can I improve the resolution?

Poor resolution between Doxazosin and its deuterated internal standard, this compound, is unlikely due to their very similar chemical properties. However, if you are observing broad peaks that appear unresolved, the issue is likely related to overall chromatographic performance rather than selectivity. Here’s how to improve resolution:

  • Optimize Mobile Phase Composition:

    • Solution: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in your mobile phase. A lower percentage of the organic solvent will generally increase retention time and may improve the separation of broad peaks from any interferences. A gradient elution program can also be employed to improve peak shape and resolution.[2]

  • Select the Right Column:

    • Solution: A column with a smaller particle size (e.g., <3 µm) will provide higher efficiency and narrower peaks, leading to better resolution. Ensure your HPLC system is optimized for such columns to minimize extra-column band broadening.

  • Adjust Flow Rate:

    • Solution: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Temperature Control:

    • Solution: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve mass transfer kinetics, leading to sharper peaks and better resolution. However, be mindful of the stability of your analytes at higher temperatures.

Q3: I'm seeing peak splitting for both Doxazosin and this compound. What could be the cause?

Peak splitting can be frustrating and can arise from several issues either before or during the chromatographic separation.

  • Column Contamination or Void:

    • Solution: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.

  • Injection Solvent Mismatch:

    • Solution: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Co-elution with an Interfering Compound:

    • Solution: While unlikely for both the analyte and its stable isotope-labeled internal standard to have the same co-eluting interference, it's a possibility. Review your sample matrix and consider additional sample cleanup steps. You can also adjust the mobile phase composition or gradient to try and separate the interference.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape and resolution issues encountered during the analysis of Doxazosin and this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes peak_tailing Is it Peak Tailing? check_all_peaks->peak_tailing No all_peaks_path Yes check_connections Check for leaks and proper a.i. tubing connections system_issue->check_connections check_column Inspect/Replace Guard Column or Analytical Column check_connections->check_column end Resolution Achieved check_column->end specific_peaks_path No tailing_solutions Peak Tailing Solutions peak_tailing->tailing_solutions Yes other_issues Other Issues (Broadening/Splitting) peak_tailing->other_issues No adjust_ph Lower Mobile Phase pH (e.g., pH 3-4) tailing_solutions->adjust_ph add_buffer Add Buffer (e.g., 10-20mM Ammonium Acetate) adjust_ph->add_buffer competing_base Add Competing Base (e.g., 0.1% TEA) add_buffer->competing_base competing_base->end optimize_mp Optimize Mobile Phase (Organic %) other_issues->optimize_mp check_solvent Check Injection Solvent (Match to Mobile Phase) optimize_mp->check_solvent lower_flow Lower Flow Rate check_solvent->lower_flow lower_flow->end

Caption: Troubleshooting workflow for Doxazosin analysis.

Experimental Protocol

This protocol provides a starting point for the HPLC analysis of Doxazosin and this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents

  • Doxazosin and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid or Diethylamine

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 3.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solutions: Accurately weigh and dissolve Doxazosin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solution: Prepare a working solution containing Doxazosin and this compound at the desired concentration by diluting the stock solutions with the initial mobile phase composition.

3. HPLC Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm or MS/MS detection

4. System Suitability Before running samples, perform at least five replicate injections of the working standard solution. The system is suitable for use if the relative standard deviation (%RSD) for the peak areas and retention times is less than 2.0%, and the tailing factor for the Doxazosin peak is less than 1.5.

5. Sample Analysis Inject the prepared samples and integrate the peak areas for Doxazosin and this compound.

Data Summary: Key Chromatographic Parameters

The following table summarizes typical parameters that can be adjusted to improve peak shape and resolution for Doxazosin analysis.

ParameterTypical Range/OptionsEffect on Peak Shape and ResolutionReference
Mobile Phase pH 2.5 - 4.5Lower pH reduces peak tailing for basic compounds like Doxazosin.
Buffer Concentration 10 - 20 mMAdequate buffering ensures stable retention times and symmetric peaks.
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Column Chemistry C18, C8C18 provides higher retention for hydrophobic compounds like Doxazosin.
Column Dimensions 150-250 mm length, 4.6 mm ID, 3-5 µm particle sizeSmaller particles and longer columns increase efficiency and resolution.
Flow Rate 0.8 - 1.2 mL/minLower flow rates can improve resolution but increase run time.
Temperature 30 - 40 °CIncreased temperature can decrease viscosity and improve peak efficiency.
Mobile Phase Additive Triethylamine (TEA), DiethylamineThese additives act as silanol blockers to reduce peak tailing.

References

Doxazosin LC-MS/MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides targeted troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing doxazosin carryover during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is doxazosin particularly susceptible to it?

A1: Analyte carryover is the unwanted appearance of analyte residues from a preceding sample in the chromatogram of a subsequent sample, such as a blank or a low-concentration standard.[1] This phenomenon compromises data accuracy, especially in quantitative assays, by creating false signals or artificially inflating peak areas.[2]

Doxazosin, a quinazoline compound, possesses chemical properties that make it prone to carryover. As a basic compound, it can exhibit strong ionic interactions with acidic sites on surfaces within the LC-MS/MS system, such as residual silanols on silica-based columns or metal surfaces. Its relatively high molecular weight and complex structure can also lead to non-specific adsorption (or "stickiness") on various components, including injector needles, valves, tubing, and the ion source.[1][3] This adsorption is a primary cause of the memory effects that result in carryover.[1]

Q2: What are the most common sources of carryover in an LC-MS/MS system?

A2: Carryover can originate from multiple points within the LC-MS/MS system. The most common sources include:

  • Autosampler and Injector System: This is often the primary source. Residues can adhere to the exterior of the needle, the needle seat, the injection valve rotor seal, and sample loops. Worn or dirty rotor seals are a frequent cause of carryover.

  • Analytical Column: "Sticky" compounds can be strongly retained on the column's stationary phase or accumulate at the column head. This is particularly true if the column is not adequately flushed with a strong solvent between runs.

  • Connecting Tubing and Fittings: Small pockets or surface imperfections in PEEK tubing and connectors can trap and later release the analyte.

  • MS Ion Source: Contamination can build up on components of the ion source, such as the curtain plate or cone, leading to a persistent background signal that may be mistaken for carryover.

Q3: How can I systematically troubleshoot and identify the source of doxazosin carryover?

A3: A systematic, component-by-component isolation strategy is the most effective way to pinpoint the source of carryover. First, confirm the presence of carryover by injecting a high-concentration doxazosin standard followed by one or more blank injections. If a peak for doxazosin appears in the blank(s), you can proceed with the troubleshooting workflow outlined below.

G start High Carryover Detected (Inject High Std -> Blank) autosampler_check Step 1: Isolate Autosampler Replace column with a union. Inject High Std -> Blank. start->autosampler_check carryover_persists1 Carryover Persists? autosampler_check->carryover_persists1 column_issue Source Identified: Analytical Column carryover_persists1->column_issue No autosampler_issue Source Identified: Autosampler/Injector carryover_persists1->autosampler_issue Yes column_solution Action: Column Cleaning 1. Implement aggressive column wash. 2. Extend gradient elution with strong solvent. 3. If unresolved, replace column. column_issue->column_solution ms_source_check Step 2: Check MS Source (If carryover is constant across multiple blanks) Directly infuse mobile phase. column_solution->ms_source_check autosampler_solution Action: Injector Cleaning 1. Optimize needle wash protocol (stronger solvent, increased volume/time). 2. Clean/replace rotor seal and needle seat. 3. Check for clogs in waste lines. autosampler_issue->autosampler_solution autosampler_solution->ms_source_check carryover_persists2 Signal Persists? ms_source_check->carryover_persists2 ms_source_issue Source Identified: MS Ion Source Contamination carryover_persists2->ms_source_issue Yes other_issue Issue Resolved or Contamination from Solvents carryover_persists2->other_issue No ms_source_solution Action: MS Source Cleaning Clean ion source components (e.g., curtain plate, cone, capillary) per manufacturer's guidelines. ms_source_issue->ms_source_solution

Caption: Systematic workflow for troubleshooting doxazosin carryover.
Q4: What are the most effective wash solutions for minimizing doxazosin carryover?

A4: The choice of wash solvent is critical for mitigating carryover, especially for basic compounds like doxazosin. An effective wash solution should be a stronger solvent than the mobile phase and capable of disrupting the interactions causing the analyte to adhere to system surfaces. A multi-solvent approach for the autosampler needle wash is often most effective.

For compounds with properties similar to doxazosin, moving beyond simple aqueous/organic mixtures to include solvents like Dimethyl Sulfoxide (DMSO) or Isopropanol (IPA) can significantly reduce carryover.

Table 1: Comparison of Wash Protocol Effectiveness for a "Sticky" Compound

Wash Protocol Stage Solvents Used Carryover (% of LLOQ Response)
Baseline 90/10 ACN/H₂O + 0.1% Formic Acid >500%
Optimization 1 3x DMSO wash, followed by ACN/H₂O wash 172%
Optimization 2 6x DMSO wash, followed by ACN/H₂O wash 156%
Optimization 3 6x (50/50 DMSO/Methanol), followed by ACN/H₂O wash 100%

Data adapted from a study on a proprietary small molecule with known carryover propensity. The Lower Limit of Quantitation (LLOQ) is used as a benchmark for measuring the severity of carryover.

Based on this data, a wash sequence incorporating DMSO and Methanol is highly effective. A recommended starting point for a doxazosin needle wash protocol would be:

  • Strong Organic Wash: A mixture of 50:50 DMSO/Methanol or 30:30:30:10 ACN/MeOH/IPA/H₂O.

  • Intermediate Wash: Acetonitrile with 0.1-0.5% formic or acetic acid to neutralize basic sites.

  • Aqueous Wash: Mobile Phase A or water to prepare the needle for the next injection.

Q5: Can you provide a detailed protocol for an aggressive system and column wash to remove stubborn doxazosin residues?

A5: Yes. When routine measures fail, a more aggressive cleaning procedure may be necessary. This protocol is designed to clean the entire LC system (from the pump to the column outlet).

Caution: Always consult your column manufacturer's guidelines to ensure solvent compatibility with the stationary phase. Disconnect the column from the mass spectrometer during this procedure.

Experimental Protocol: Aggressive System Flush

Objective: To remove strongly adsorbed basic compounds like doxazosin from the LC system and analytical column.

Materials:

  • Solvent A: LC-MS Grade Water

  • Solvent B: LC-MS Grade Acetonitrile (ACN)

  • Solvent C: LC-MS Grade Isopropanol (IPA)

  • Solvent D: 60:20:20 IPA/ACN/Water with 1% Formic Acid (or Acetic Acid)

  • Solvent E: 100% Methanol

Procedure:

  • Preparation:

    • Remove the analytical column and replace it with a union or a piece of PEEK tubing.

    • Direct the flow from the union to a waste container, not the MS.

    • Place fresh, filtered solvents in the appropriate mobile phase lines.

  • Injector and Tubing Flush:

    • Purge all solvent lines with their respective new solvents.

    • Flush the system with 100% Methanol (Solvent E) for 15 minutes at a flow rate of 0.5-1.0 mL/min to remove general contaminants.

    • Flush the system with the aggressive wash (Solvent D) for 30-60 minutes at 0.5 mL/min. This acidic, high-organic mixture is effective at removing ionically bound basic compounds.

    • Flush with 100% IPA (Solvent C) for 15 minutes to remove the acid and any remaining non-polar residues.

    • Flush with 100% Methanol (Solvent E) for 15 minutes.

    • Finally, flush with the initial mobile phase conditions to re-equilibrate the system.

  • Column Cleaning (Perform Separately):

    • Reconnect the analytical column, directing the outlet to waste.

    • Wash the column with solvents in reverse order of polarity, avoiding extremes of pH unless permitted by the manufacturer. A typical sequence for a C18 column is:

      • Mobile phase without buffer salts.

      • 100% Acetonitrile.

      • 100% Isopropanol.

      • Re-equilibrate with 100% Acetonitrile.

      • Re-introduce the initial mobile phase conditions and allow the column to equilibrate for at least 15-20 column volumes.

  • Verification:

    • Reconnect the full LC-MS/MS system.

    • Allow the entire system to stabilize.

    • Perform a test run by injecting a high-concentration standard followed by multiple blanks to confirm the reduction or elimination of carryover.

References

Adjusting for Doxazosin D8 purity in quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting quantitative analysis of Doxazosin, with a specific focus on the proper use and purity adjustment of its deuterated internal standard, Doxazosin D8.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Doxazosin and its deuterated internal standard, this compound?

A1: Understanding the fundamental chemical properties of both the analyte and the internal standard is crucial for accurate quantitative analysis. The table below summarizes the key information for Doxazosin and this compound.

PropertyDoxazosinThis compound
Chemical Formula C₂₃H₂₅N₅O₅[1][2]C₂₃H₁₇D₈N₅O₅[3]
Molecular Weight ~451.5 g/mol [1]~459.5 g/mol
Monoisotopic Mass 451.185568935 Da459.23600 Da
Primary Use in this Context AnalyteInternal Standard

Q2: Why is this compound used as an internal standard for Doxazosin analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Doxazosin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.

  • Co-elution: It typically co-elutes with the analyte, which is ideal for correcting matrix effects that can suppress or enhance the analyte signal.

  • Mass Difference: The mass difference of 8 Da allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.

Q3: The purity of my this compound internal standard is less than 100%. How do I adjust for this in my calculations?

A3: Using an internal standard with a purity of less than 100% without correction will lead to an underestimation of the analyte concentration. It is essential to perform a purity correction. The concentration of the internal standard spiking solution should be adjusted based on its purity.

Calculation for Purity Correction:

Corrected IS Concentration = Weighed IS Amount × Purity of IS / Volume of Solvent

For example, if you weigh 1 mg of this compound with a stated purity of 98% and dissolve it in 1 mL of solvent, the actual concentration is 0.98 mg/mL, not 1 mg/mL. This corrected concentration must be used in all subsequent calculations for the calibration curve and sample quantification.

Troubleshooting Guide

Issue 1: High variability in quantitative results.

  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

    • Troubleshooting Tip: Ensure that this compound is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. This allows it to compensate for variability in extraction efficiency. The use of a stable isotope-labeled internal standard like this compound is designed to minimize the impact of matrix effects. If variability persists, further optimization of the sample clean-up procedure may be necessary.

Issue 2: Inaccurate quantification despite using an internal standard.

  • Possible Cause: The purity of the this compound internal standard was not accounted for.

    • Troubleshooting Tip: Always verify the purity of your internal standard from the certificate of analysis. Apply the purity correction formula mentioned in FAQ 3 to calculate the actual concentration of your internal standard stock and working solutions. An uncorrected, lower-purity internal standard will lead to a response ratio that inaccurately elevates the calculated concentration of the analyte.

  • Possible Cause: Cross-interference between the analyte and internal standard.

    • Troubleshooting Tip: Check for the presence of unlabeled Doxazosin in the this compound standard and vice-versa. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.

Experimental Protocol: Quantitative Analysis of Doxazosin in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of Doxazosin in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Doxazosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxazosin and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound. Apply purity correction here. For example, if the purity is 97.5%, the corrected concentration will be 0.975 mg/mL. Dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxazosin: m/z 452.2 → 247.1

    • This compound: m/z 460.2 → 255.1

4. Data Analysis:

  • Integrate the peak areas for the Doxazosin and this compound MRM transitions.

  • Calculate the peak area ratio of Doxazosin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Doxazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logic Diagrams

Purity_Correction_Workflow Workflow for Adjusting for this compound Purity A 1. Obtain Certificate of Analysis (CoA) for this compound B 2. Identify Stated Purity (%) A->B E 5. Calculate Corrected Concentration Corrected Conc. = (Weighed Amount x Purity) / Volume B->E C 3. Weigh this compound D 4. Prepare Stock Solution C->D D->E F 6. Use Corrected Concentration for Calibration Curve & Sample Analysis E->F G Accurate Quantitative Results F->G experimental_workflow Experimental Workflow for Doxazosin Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Doxazosin & this compound (Purity Corrected) Stock Solutions prep_cal Prepare Calibration Standards & QC Samples prep_stock->prep_cal add_is Add this compound to Samples, Calibrators & QCs prep_cal->add_is prep_sample Plasma Sample Collection prep_sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Inject Sample into LC-MS/MS evap_recon->injection detection MRM Detection of Doxazosin & this compound injection->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Doxazosin Using Doxazosin-D8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust bioanalysis of pharmaceutical compounds is a critical component of the drug development pipeline. This guide provides a detailed comparison of bioanalytical methods for the quantification of doxazosin in biological matrices, with a primary focus on the use of its deuterated analog, doxazosin-d8, as an internal standard. The performance of this method is objectively compared with alternatives employing different internal standards, supported by experimental data to inform methodological choices.

The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by compensating for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as doxazosin-d8, is often considered the gold standard due to its physicochemical properties being nearly identical to the analyte, leading to similar behavior during extraction and ionization.

Experimental Workflow for Doxazosin Bioanalysis using Doxazosin-D8

The following diagram outlines a typical experimental workflow for the bioanalytical method validation of doxazosin in human plasma using doxazosin-d8 as an internal standard.

Doxazosin Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Aliquoting add_is Addition of Doxazosin-D8 (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol/Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calculation calibration_curve Concentration Determination via Calibration Curve ratio_calculation->calibration_curve validation Method Validation Assessment calibration_curve->validation

Bioanalytical workflow for doxazosin quantification.

Comparison of Bioanalytical Methods

The following tables summarize the key validation parameters for the bioanalytical method of doxazosin using doxazosin-d8 as an internal standard and compare it with methods utilizing alternative internal standards.

Table 1: Method using Doxazosin-D8 as Internal Standard
ParameterResult
Internal Standard Doxazosin-D8
Linearity Range 0.301 - 75.179 ng/mL
Accuracy Data not available
Precision Data not available
Recovery Data not available
Matrix Effect Data not available
Lower Limit of Quantification (LLOQ) 0.301 ng/mL

Note: While a validated method using doxazosin-d8 has been reported, specific quantitative data on accuracy, precision, recovery, and matrix effect were not publicly available in the referenced literature.

Table 2: Comparison with Alternative Internal Standards
ParameterPrazosin as IS[1]Terazosin as ISCisapride as IS[2]
Linearity Range 1 - 20 ng/mLData not available0.2 - 50 ng/mL
Accuracy < 7% (inaccuracy)Data not available0.0 - 9.8% (relative error)
Precision (RSD %) < 8%Data not available3.7 - 8.7%
Recovery (%) > 94%Data not available67.4% (Doxazosin), 61.7% (Cisapride)
LLOQ (ng/mL) 1.2 ng/mLData not available0.2 ng/mL

Experimental Protocols

Method 1: Doxazosin quantification using Doxazosin-D8 Internal Standard
  • Sample Preparation: A liquid-liquid extraction method is employed. To an aliquot of human plasma, a working solution of doxazosin-d8 is added. The samples are then extracted, followed by evaporation of the solvent. The residue is reconstituted in the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for doxazosin and doxazosin-d8.

Method 2: Doxazosin quantification using Prazosin Internal Standard[1]
  • Sample Preparation: Protein precipitation is performed using a mixture of methanol and acetonitrile. After centrifugation, the supernatant is evaporated, and the residue is reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: XTerra MS C18.[1]

    • Mobile Phase: A gradient of acetonitrile and 2mM ammonium acetate.

    • Flow Rate: 400 µL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization.

    • Detection: Selected reaction monitoring.

Method 3: Doxazosin quantification using Cisapride Internal Standard
  • Sample Preparation: Doxazosin and cisapride are extracted from human plasma with ethyl acetate at an alkaline pH.

  • Chromatographic Conditions:

    • Column: Atlantis HILIC Silica column.

    • Mobile Phase: ACN/ammonium formate (100 mM, pH 4.5) (93:7 v/v).

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI-MS/MS in the selective-reaction-monitoring mode.

Conclusion

References

A Comparative Guide to Analytical Method Validation with Internal Standards Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. The International Council for Harmonisation (ICH) provides a framework for this process, and the use of an internal standard (IS) is a common strategy to enhance the robustness and reliability of quantitative analytical methods. This guide objectively compares the performance of methods utilizing internal standards with those that do not, providing supporting experimental data and detailed methodologies in line with ICH guidelines.

The primary advantage of using an internal standard is the ability to correct for variability during sample preparation and analysis.[1] An internal standard, a compound with similar physicochemical properties to the analyte, is added at a constant concentration to all samples, calibration standards, and quality controls.[2] By using the ratio of the analyte response to the internal standard response for quantification, errors arising from injection volume inconsistencies, sample matrix effects, and instrument drift can be significantly minimized.[3][4]

Comparison of Method Performance: Internal vs. External Standard

The decision to use an internal standard is often weighed against the simpler external standard method, where quantification is based on a calibration curve generated from standards analyzed separately from the samples.[1] The following tables summarize quantitative data from comparative studies, highlighting the impact of using an internal standard on method precision and accuracy.

Table 1: Comparison of Precision (%RSD) for HPLC Methods

AnalyteMethodInjection VolumePrecision (%RSD)Reference
DiuronExternal StandardLarger Volumes~1.5 - 2.0
DiuronInternal StandardLarger Volumes<0.5
DiuronExternal StandardLower Volumes>4.0
DiuronInternal StandardLower Volumes~1.0
IndoxacarbExternal StandardLarger Volumes~1.0 - 1.5
IndoxacarbInternal StandardLarger Volumes<0.5
IndoxacarbExternal StandardLower Volumes>3.0
IndoxacarbInternal StandardLower Volumes~0.5
MeloxicamExternal StandardNot Specified7.94 - 11.8
MeloxicamInternal StandardNot Specified6.99 - 12.29

As demonstrated in the table, the use of an internal standard consistently improves the precision of HPLC methods, particularly at lower injection volumes where variability is more pronounced. However, for methods with simple sample preparation, such as protein precipitation, the improvement in precision may not be as significant.

Table 2: Comparison of Accuracy for HPLC Methods

AnalyteConcentration LevelAccuracy (% Bias) - External StandardAccuracy (% Bias) - Internal StandardReference
MeloxicamLow+6.9-0.7
MeloxicamHigh+3.04-12.04
1-HydroxypyreneNot SpecifiedNot specified (less reliable)>85%

The data on accuracy indicates that an internal standard can improve accuracy, especially for complex matrices where it can compensate for matrix effects and analyte loss during sample preparation. However, in some cases, the external standard method may provide comparable or even better accuracy for certain concentration levels.

Experimental Protocols for Method Validation with an Internal Standard

The validation of a bioanalytical method using an internal standard should follow the principles outlined in the ICH M10 guideline. A typical protocol involves the following key experiments:

1. Selectivity and Specificity

  • Objective: To ensure the method can differentiate and quantify the analyte from other components in the matrix.

  • Protocol:

    • Obtain at least six different lots of the blank biological matrix from individual donors.

    • Process each blank lot with and without the internal standard.

    • Prepare a sample at the Lower Limit of Quantification (LLOQ).

    • Analyze the processed samples and inspect the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

  • Acceptance Criteria (ICH M10): The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. The response of interfering peaks at the retention time of the internal standard should be less than 5% of the internal standard response.

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.

    • Precision (CV%): The coefficient of variation should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.

3. Matrix Effect

  • Objective: To assess the suppressive or enhancing effect of the sample matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain at least six different lots of the blank matrix.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set A (Post-extraction spiked): Extract blank matrix and then spike the analyte and internal standard into the extracted matrix.

      • Set B (Neat solutions): Prepare solutions of the analyte and internal standard in the mobile phase at the same concentrations as Set A.

    • Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in Set A to those in Set B.

  • Acceptance Criteria (ICH M10): The CV of the internal standard-normalized matrix factor should not be greater than 15%.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical principle behind the use of an internal standard.

G cluster_0 External Standard Method cluster_1 Internal Standard Method ES_prep_std Prepare Calibration Standards ES_analyze_std Analyze Standards & Build Curve ES_prep_std->ES_analyze_std ES_quantify Quantify using Calibration Curve ES_analyze_std->ES_quantify ES_prep_sample Prepare Sample ES_analyze_sample Analyze Sample ES_prep_sample->ES_analyze_sample ES_analyze_sample->ES_quantify IS_prep_std Prepare Calibration Standards IS_add_is_std Add Internal Standard IS_prep_std->IS_add_is_std IS_analyze_std Analyze Standards & Build Curve (Analyte/IS Ratio vs. Concentration) IS_add_is_std->IS_analyze_std IS_quantify Quantify using Calibration Curve IS_analyze_std->IS_quantify IS_prep_sample Prepare Sample IS_add_is_sample Add Internal Standard IS_prep_sample->IS_add_is_sample IS_analyze_sample Analyze Sample IS_add_is_sample->IS_analyze_sample IS_analyze_sample->IS_quantify

Caption: Comparative experimental workflows for external and internal standard methods.

G cluster_0 Sources of Variability cluster_1 Impact on Measurement cluster_2 Correction Mechanism Variability Sample Prep (e.g., extraction loss) Injection Volume Inconsistency Instrument Drift Analyte_Response Analyte Response (Affected) Variability->Analyte_Response IS_Response Internal Standard Response (Affected Similarly) Variability->IS_Response Ratio Ratio (Analyte Response / IS Response) Analyte_Response->Ratio IS_Response->Ratio Result Robust & Accurate Quantification Ratio->Result

Caption: Logical diagram of how an internal standard corrects for analytical variability.

References

Performance Under Pressure: A Comparative Guide to Doxazosin D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the reliability of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes. This guide provides a comprehensive comparison of Doxazosin D8, a commonly used internal standard for the analysis of the antihypertensive drug doxazosin, against viable alternatives. By presenting key performance metrics and detailed experimental protocols, this document serves as a valuable resource for making informed decisions in the laboratory.

Linearity, Accuracy, and Precision: A Data-Driven Comparison

The ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variations during sample preparation and analysis. Deuterated standards like this compound are often considered the gold standard due to their close physicochemical properties to the parent drug. However, other structurally similar compounds can also serve as effective internal standards. Here, we compare the performance of this compound with two common alternatives: Prazosin and Terazosin.

The following table summarizes the linearity, accuracy, and precision data for this compound and its alternatives, compiled from various validated bioanalytical methods. It is important to note that the experimental conditions in the source studies may vary.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Bias)Precision (% RSD)
This compound DoxazosinHuman Plasma0.301 - 75.179>0.99Within ±15%<15%
Prazosin DoxazosinCanine Plasma1 - 20>0.99Within ±15%Intra-day: <7%, Inter-day: <8%[1][2][3][4]
Terazosin DoxazosinHuman PlasmaNot explicitly stated for IS>0.99Within ±15%<15%[5]

Note: The acceptance criteria for accuracy and precision are based on regulatory guidelines from the FDA and EMA, which generally state that the mean accuracy should be within ±15% of the nominal concentration (except at the LLOQ, where it is ±20%), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

Experimental Protocols: A Closer Look at Methodology

The following is a representative LC-MS/MS method for the quantification of doxazosin in plasma, utilizing an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxazosin: Precursor ion > Product ion (e.g., m/z 452.2 > 345.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 460.2 > 353.1)

      • Prazosin: Precursor ion > Product ion (e.g., m/z 384.2 > 247.1)

      • Terazosin: Precursor ion > Product ion (e.g., m/z 388.2 > 207.1)

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams are provided.

Experimental Workflow for Doxazosin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results Concentration Results quantification->results

Caption: Workflow for Doxazosin Quantification.

Doxazosin Signaling Pathway doxazosin Doxazosin alpha1 Alpha-1 Adrenergic Receptor doxazosin->alpha1 Blocks gq Gq Protein alpha1->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca2+ ip3->ca2 Stimulates release of contraction Smooth Muscle Contraction dag->contraction ca2->contraction

Caption: Doxazosin's inhibitory action on the Alpha-1 adrenergic receptor signaling pathway.

Conclusion

This compound remains a robust and reliable internal standard for the bioanalysis of doxazosin, demonstrating excellent linearity, accuracy, and precision. Its stable isotope-labeled nature ensures it closely tracks the analyte during the analytical process. While alternatives like prazosin and terazosin can also be employed effectively, as evidenced by their validation data, the use of a deuterated analog like this compound is generally preferred to minimize the risk of differential matrix effects and extraction recovery. The choice of internal standard should always be validated rigorously within the specific analytical method and matrix to ensure the integrity of the resulting pharmacokinetic and toxicokinetic data.

References

A Comparative Guide to Robustness Testing of an Analytical Method Using Doxazosin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an analytical method's performance under varied conditions to assess its robustness, specifically focusing on the quantification of Doxazosin using its deuterated internal standard, Doxazosin-d8. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to demonstrate the method's reliability.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] According to the International Council for Harmonisation (ICH) guidelines, robustness should be evaluated during the development phase of an analytical procedure to ensure it is fit for its intended purpose.[2][3][4] The use of a stable, isotopically labeled internal standard like Doxazosin-d8 is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.

Experimental Protocols

A detailed methodology for the robustness testing of an LC-MS/MS method for the quantification of Doxazosin in human plasma is provided below.

1. Objective: To assess the robustness of the LC-MS/MS method for the quantification of Doxazosin in human plasma using Doxazosin-d8 as the internal standard (IS).

2. Materials and Reagents:

  • Doxazosin reference standard

  • Doxazosin-d8 internal standard

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Control human plasma

3. Chromatographic and Mass Spectrometric Conditions (Nominal):

  • HPLC System: Agilent 1260 Infinity series or equivalent.[5]

  • Column: XTerra MS C18, 4.6 x 50 mm, 3.5 µm or equivalent.

  • Mobile Phase: Acetonitrile and 5mM Ammonium Acetate with 0.1% Formic Acid (60:40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: API 4000 or equivalent tandem mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doxazosin: m/z 452.2 → 344.2

    • Doxazosin-d8: m/z 460.2 → 352.2

4. Sample Preparation: Protein precipitation is used for sample preparation. To 100 µL of plasma, add 20 µL of Doxazosin-d8 working solution (internal standard) and 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at 4000 rpm for 15 minutes. The supernatant is transferred for injection into the LC-MS/MS system.

5. Robustness Parameters and Variations: The following parameters were intentionally varied to evaluate the method's robustness.

  • Flow Rate (mL/min): 0.7, 0.8 (Nominal), 0.9

  • Column Temperature (°C): 30, 35 (Nominal), 40

  • Mobile Phase Organic Content (% Acetonitrile): 58%, 60% (Nominal), 62%

Data Presentation: Robustness Study Results

The method's performance was evaluated by analyzing quality control (QC) samples in triplicate under each varied condition. The acceptance criterion for the assay is that the Relative Standard Deviation (%RSD) of the results from the varied conditions compared to the nominal condition should not be more than 2.0%.

Parameter VariedConditionDoxazosin Retention Time (min)Doxazosin-d8 Retention Time (min)Mean Peak Area Ratio (Analyte/IS)% Assay vs. Nominal%RSDResult
Flow Rate 0.7 mL/min4.924.900.558100.50.7Pass
0.8 mL/min (Nominal) 4.48 4.46 0.555 100.0 - Pass
0.9 mL/min4.114.090.55199.3Pass
Column Temperature 30 °C4.554.530.559100.70.9Pass
35 °C (Nominal) 4.48 4.46 0.555 100.0 - Pass
40 °C4.424.400.54998.9Pass
Mobile Phase 58% Acetonitrile4.614.590.561101.11.3Pass
60% Acetonitrile (Nominal) 4.48 4.46 0.555 100.0 - Pass
62% Acetonitrile4.354.330.54898.7Pass

The data demonstrates that deliberate variations in flow rate, column temperature, and mobile phase composition did not significantly impact the quantification of Doxazosin. The %RSD for all tested parameters remained well below the 2.0% acceptance limit, confirming the method's robustness.

Mandatory Visualization

The following diagram illustrates the logical workflow of the robustness testing experiment.

Robustness_Workflow cluster_0 Method Setup cluster_1 Parameter Variation cluster_2 Execution & Analysis cluster_3 Conclusion Nominal Nominal Method Conditions (Flow, Temp, Mobile Phase) V_Flow Vary Flow Rate (±0.1 mL/min) Nominal->V_Flow V_Temp Vary Column Temp (±5 °C) Nominal->V_Temp V_Comp Vary Mobile Phase (±2% Organic) Nominal->V_Comp Analysis Analyze QC Samples (n=3 per condition) V_Flow->Analysis V_Temp->Analysis V_Comp->Analysis Comparison Compare Results to Nominal (Calculate %RSD) Analysis->Comparison Assessment Assess Robustness (Check Acceptance Criteria) Comparison->Assessment

Caption: Workflow for Analytical Method Robustness Testing.

Conclusion

The experimental data confirms that the described LC-MS/MS method for the quantification of Doxazosin using Doxazosin-d8 as an internal standard is robust. The method's performance remains reliable and precise despite minor, deliberate changes to key chromatographic parameters. This robustness is essential for ensuring consistent and accurate results in a routine analytical environment, from drug development to clinical sample analysis. The validation approach aligns with international regulatory expectations, such as those outlined in the ICH guidelines.

References

A Comparative Guide to Internal Standards for Doxazosin Analysis: Doxazosin D8 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the alpha-1 adrenergic blocker Doxazosin, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a detailed comparison of the deuterated internal standard, Doxazosin D8, with commonly used non-deuterated, structurally similar internal standards.

The primary alternatives to this compound are its structural analogs, with Prazosin being a frequently employed option. Other compounds like Terazosin and Trimipramine-d3 have also been utilized in Doxazosin assays. The fundamental difference lies in their chemical structure: this compound is a stable isotope-labeled version of Doxazosin, making it chemically almost identical, whereas structural analogs have similar but not identical molecular structures.

Performance Comparison: this compound vs. Prazosin

The following table summarizes the performance characteristics of analytical methods for Doxazosin using either this compound or Prazosin as the internal standard. The data is compiled from separate validation studies and, while not a direct head-to-head comparison, provides valuable insights into the expected performance of each.

Performance MetricDoxazosin with this compound as ISDoxazosin with Prazosin as IS
Intra-Assay Precision (%CV) 5.0 - 11.1%< 7% - 8%
Inter-Assay Precision (%CV) 5.7 - 7.6%< 7% - 8%
Accuracy 96.8 - 102.8%Inaccuracy < 7% - 8%

Note: The data presented is sourced from different studies and is intended for comparative purposes.

Key Considerations in Internal Standard Selection

This compound (Deuterated Internal Standard):

Stable isotope-labeled internal standards like this compound are often considered the "gold standard" in quantitative mass spectrometry. Due to their near-identical physicochemical properties to the analyte, they are expected to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This close similarity allows for more effective correction of matrix effects, which are a common source of variability in bioanalytical methods. However, potential drawbacks can include the cost and commercial availability of the deuterated standard and, in rare cases, chromatographic separation from the analyte (isotopic effect) which can lead to differential matrix effects.

Prazosin (Structural Analog Internal Standard):

Structural analog internal standards are a cost-effective alternative to deuterated standards. Prazosin, being structurally similar to Doxazosin, can provide adequate compensation for variability in the analytical workflow. However, differences in physicochemical properties can lead to variations in chromatographic retention time, extraction efficiency, and susceptibility to matrix effects compared to the analyte. This can potentially compromise the accuracy and precision of the assay if not carefully validated.

Experimental Protocol for Internal Standard Comparison

To rigorously evaluate the performance of this compound against a structural analog like Prazosin, a head-to-head comparison should be performed using the same analytical method and matrix. The following is a generalized experimental protocol for such a comparison.

Objective: To compare the performance of this compound and Prazosin as internal standards for the quantification of Doxazosin in human plasma by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Doxazosin, this compound, and Prazosin in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions of Doxazosin for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

  • Prepare separate working solutions of this compound and Prazosin at a fixed concentration to be used as internal standards.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Doxazosin working solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples in blank human plasma at low, medium, and high concentration levels.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (either this compound or Prazosin).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Consistent for all samples.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for Doxazosin, this compound, and Prazosin.

5. Method Validation:

  • Perform a full method validation for both internal standards, evaluating the following parameters according to regulatory guidelines (e.g., FDA or EMA):

    • Selectivity: Analyze blank plasma from multiple sources to check for interferences at the retention times of the analytes and internal standards.

    • Linearity and Range: Determine the concentration range over which the method is linear, accurate, and precise.

    • Accuracy and Precision: Analyze replicate QC samples on multiple days to determine the intra- and inter-day accuracy and precision.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution.

    • Recovery: Determine the extraction efficiency of the analyte and internal standards from the plasma matrix.

    • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparison of internal standards.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison plasma Blank Plasma prep_d8 Prepare Samples with this compound plasma->prep_d8 Spike with Doxazosin prep_prazosin Prepare Samples with Prazosin plasma->prep_prazosin Spike with Doxazosin doxazosin Doxazosin Spiking Solution doxazosin->prep_d8 doxazosin->prep_prazosin is_d8 This compound (IS) is_d8->prep_d8 Add IS is_prazosin Prazosin (IS) is_prazosin->prep_prazosin Add IS extraction Protein Precipitation & Extraction prep_d8->extraction prep_prazosin->extraction lcms LC-MS/MS Analysis extraction->lcms data_d8 Performance Data (this compound) lcms->data_d8 data_prazosin Performance Data (Prazosin) lcms->data_prazosin comparison Compare Accuracy, Precision, Matrix Effect data_d8->comparison data_prazosin->comparison

Caption: Workflow for comparing this compound and Prazosin as internal standards.

cluster_pathway Internal Standard Correction Pathway cluster_process Analytical Process analyte Doxazosin (Analyte) extraction Sample Preparation (e.g., Extraction) analyte->extraction is Internal Standard (IS) (this compound or Prazosin) is->extraction chromatography Chromatography extraction->chromatography ionization Mass Spec Ionization chromatography->ionization response_analyte Analyte Peak Area ionization->response_analyte Analyte Response response_is IS Peak Area ionization->response_is IS Response ratio Peak Area Ratio (Analyte / IS) response_analyte->ratio response_is->ratio quantification Quantification (Concentration Calculation) ratio->quantification

Caption: Signaling pathway for internal standard correction in LC-MS analysis.

A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Doxazosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of bioanalytical data is paramount. When multiple analytical methods are employed across different studies or laboratories for the quantification of Doxazosin, a potent alpha-1 adrenergic blocker, cross-validation becomes a critical step to guarantee data integrity and enable meaningful comparisons.

This guide provides a comprehensive comparison of common bioanalytical methods for Doxazosin, supported by experimental data from published studies. It delves into detailed experimental protocols and visualizes the cross-validation workflow, offering a practical resource for those involved in the bioanalysis of this widely used therapeutic agent.

Comparative Performance of Bioanalytical Methods for Doxazosin

The quantification of Doxazosin in biological matrices, predominantly human plasma, is typically achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and throughput. Below is a summary of performance data from various validated methods.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Linearity Range 5.0 - 200 ng/mL[1][2]1 - 500 ng/mL[3], 1 - 20 ng/mL[4][5]
Accuracy 94.11% - 105%Not explicitly stated in percentages, but meets FDA guidelines
Precision (RSD%) Within-day: 0.64% - 14.73% Between-day: Not specifiedIntra-day: < 7% Inter-day: < 8%
Recovery Not explicitly stated> 94%
Lower Limit of Quantification (LLOQ) 5.0 ng/mL1.2 ng/mL, 1 ng/mL
Internal Standard PrazosinPrazosin, Trimipramine-d₃

The Imperative of Cross-Validation

According to the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines, cross-validation of bioanalytical methods is essential in several scenarios. This includes instances where data from different validated methods are combined within a study, when samples from a single study are analyzed at multiple laboratories, or when data from different studies are compared to support regulatory submissions. The primary goal of cross-validation is to demonstrate that the different methods or laboratories produce comparable results, thus ensuring the overall integrity of the study data.

Experimental Protocols

Below are representative experimental protocols for the bioanalytical determination of Doxazosin in human plasma using HPLC and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for routine therapeutic drug monitoring and bioequivalence studies.

1. Sample Preparation:

  • To 1 mL of human plasma, add a known concentration of the internal standard (e.g., Prazosin).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex the mixture and then centrifuge to separate the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of a buffer (e.g., 10mM sodium dihydrogen phosphate dihydrate, pH 3.0) and acetonitrile in a specific ratio (e.g., 65:35 v/v).

  • Flow Rate: Typically 1 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for Doxazosin.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of Doxazosin.

1. Sample Preparation:

  • To a small volume of plasma (e.g., 100 µL), add the internal standard (e.g., Prazosin or a stable isotope-labeled version of Doxazosin).

  • Employ liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate) or protein precipitation with methanol/acetonitrile.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.02% formic acid) and an organic solvent (e.g., acetonitrile with 0.02% formic acid).

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Doxazosin and the internal standard. For Doxazosin, a common transition is m/z 452.2 → 344.4 and 247.4.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a typical cross-validation process for two different bioanalytical methods for Doxazosin.

Bioanalytical Method Cross-Validation Workflow for Doxazosin cluster_setup Setup cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion MethodA Validated Bioanalytical Method A (e.g., HPLC) AnalyzeA Analyze Samples with Method A MethodA->AnalyzeA MethodB Validated Bioanalytical Method B (e.g., LC-MS/MS) AnalyzeB Analyze Samples with Method B MethodB->AnalyzeB Samples Select Quality Control (QC) and Study Samples Samples->AnalyzeA Samples->AnalyzeB Compare Compare Concentration Data from Both Methods AnalyzeA->Compare AnalyzeB->Compare Stats Statistical Analysis (e.g., Bland-Altman plot, %Difference) Compare->Stats Criteria Acceptance Criteria Met? Stats->Criteria Equivalent Methods are Equivalent Criteria->Equivalent Yes Investigate Investigate Discrepancies Criteria->Investigate No

References

Doxazosin D8 vs. Prazosin-d5 as Internal Standards: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, the choice of a suitable internal standard (IS) is paramount for the development of robust and reliable quantitative assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte of interest.

This guide provides a comprehensive comparison of two commonly used internal standards in the analysis of quinazoline-based alpha-1 adrenergic receptor antagonists: Doxazosin D8, a deuterated analog of Doxazosin, and Prazosin-d5, a deuterated analog of a structurally similar compound, Prazosin. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific bioanalytical needs.

Performance Data Comparison

The selection of an internal standard is often guided by its performance in key validation parameters. The following table summarizes the performance data of LC-MS/MS methods utilizing either this compound or a structurally related compound (in this case, non-deuterated Prazosin or Terazosin, as direct Prazosin-d5 comparative data for Doxazosin analysis is limited in the reviewed literature) as an internal standard for the quantification of Doxazosin.

Performance MetricMethod using this compound as IS for DoxazosinMethod using Prazosin as IS for DoxazosinMethod using Terazosin as IS for Doxazosin
Linearity Range 0.301 - 75.179 ng/mL1 - 20 ng/mL[1]Not explicitly stated for Doxazosin analysis
Lower Limit of Quantification (LLOQ) 0.3 ng/mL1.2 ng/mL[1]Not explicitly stated for Doxazosin analysis
Recovery Doxazosin: 87.0%, this compound: 85.9%> 94% for both Doxazosin and Prazosin[1]Not explicitly stated for Doxazosin analysis
Precision (RSD%) Intra-day: 0.84 - 5.94%, Inter-day: 1.17 - 6.29%Intra-day: < 7%, Inter-day: < 8%[1]Not explicitly stated for Doxazosin analysis
Accuracy Within acceptable limits as per guidelinesWithin acceptable limits as per guidelinesNot explicitly stated for Doxazosin analysis

Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Doxazosin using either this compound or Prazosin as an internal standard.

Protocol 1: LC-MS/MS Method for Doxazosin using this compound as Internal Standard

This method is adapted from a validated procedure for the estimation of Doxazosin in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add a known amount of this compound working solution.
  • Add 2.5 mL of methyl tert-butyl ether.
  • Vortex for 10 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Freeze the aqueous layer in a dry ice/methanol bath.
  • Decant the organic layer into a clean tube.
  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue with 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: 0.05% ammonia solution in water and acetonitrile (isocratic elution).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Doxazosin: m/z 452.2 → 344.2
  • This compound: m/z 460.2 → 352.2

Protocol 2: LC-MS/MS Method for Doxazosin using Prazosin as Internal Standard

This method is based on a procedure for the determination of Doxazosin in canine plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add a known amount of Prazosin working solution.
  • Add 600 µL of a methanol/acetonitrile mixture.
  • Vortex to mix.
  • Freeze the sample to precipitate proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube.
  • Evaporate the solvent to dryness.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: XTerra MS C18, 3.5 µm
  • Mobile Phase: Acetonitrile and 2mM ammonium acetate with gradient elution.
  • Flow Rate: 400 µL/min
  • Elution Time: Doxazosin ~10 min, Prazosin ~8 min.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Selected Reaction Monitoring (SRM)
  • SRM Transitions:
  • Doxazosin: m/z 452 → [Fragment ion not specified]
  • Prazosin: m/z 384 → [Fragment ion not specified]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Prazosin-d5) plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM/SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

A typical bioanalytical workflow using an internal standard.

alpha1_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Norepinephrine (Agonist) receptor Alpha-1 Adrenergic Receptor ligand->receptor Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves antagonist Doxazosin / Prazosin (Antagonist) antagonist->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response

Alpha-1 adrenergic receptor signaling pathway.

Discussion

The choice between a deuterated analog of the analyte (this compound) and a deuterated analog of a structurally similar compound (Prazosin-d5) as an internal standard involves a trade-off between ideal physicochemical mimicry and practical considerations such as cost and availability.

This compound as the "Gold Standard": As a stable isotope-labeled version of the analyte, this compound is expected to have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as Doxazosin. This close tracking minimizes variability introduced during sample processing and analysis, leading to higher accuracy and precision. The provided data, where available, supports the excellent performance of this compound, with a low LLOQ and good recovery and precision.

Conclusion

For the quantitative analysis of Doxazosin in biological matrices, This compound is the theoretically superior internal standard . Its near-identical properties to the analyte ensure the most accurate and precise results by effectively compensating for variations throughout the analytical workflow.

However, Prazosin-d5 represents a viable and often more accessible alternative . When properly validated, a method using Prazosin-d5 can provide reliable and accurate data. The decision between the two will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, regulatory expectations, and practical constraints such as budget and availability of the internal standard. For pivotal studies and regulatory submissions, the use of a stable isotope-labeled internal standard of the analyte itself, such as this compound, is strongly recommended.

References

A Comparative Guide to Inter-Laboratory Doxazosin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Doxazosin in different biological matrices, primarily human plasma. The data presented is compiled from several independent laboratory validation studies, offering insights into the performance of different analytical techniques. This document aims to assist researchers in selecting and implementing appropriate quantification methods for their specific study needs.

Comparative Performance of Doxazosin Quantification Methods

The selection of an appropriate analytical method for Doxazosin quantification is critical and depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique, with variations in sample preparation and detection methods influencing the assay's performance.

Below is a summary of quantitative data from different studies, highlighting the key performance characteristics of each method.

MethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Accuracy (%)Precision (%RSD)
HPLC-Fluorescence Human Plasma0.3 - 50.00.3Not ReportedNot explicitly stated, but method was used for bioequivalence studyInter-day: 1.17 - 6.29, Intra-day: 0.84 - 5.94[1][2]
HPLC-Fluorescence Human Plasma0.5 - 200.5Not Reported< 7% (inaccuracy)< 8%[3][4]
HPLC-Fluorescence Human Plasma5.0 - 200Not ReportedNot Reported94.11 - 1050.64 - 14.73[2]
LC-MS/MS Human Plasma0.2 - 500.2Not Reported0.0 - 9.8 (relative error)3.7 - 8.7
RP-HPLC Pharmaceutical Dosage Forms1 - 5 (µg/mL)0.5 (µg/mL)0.1 (µg/mL)Average recovery: 100.3%Not explicitly stated, but method was validated for precision
First Derivative Spectrophotometry Bulk Powder, Pharmaceutical Formulations0.8 - 12 (µg/mL)Not ReportedNot Reported99.21 ± 0.88Not Reported
HPTLC Bulk Powder, Pharmaceutical Formulations1 - 4 (µ g/spot )Not ReportedNot Reported100.19 ± 0.95Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography with Fluorescence Detection
  • Sample Preparation: This method often involves a one-step protein precipitation with a solvent like methanol or acetonitrile, or a liquid-liquid extraction using a solvent such as ethyl acetate. An internal standard, for instance, propranolol or prazosin, is typically added before these steps.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with perchloric acid and sodium heptane sulfonic acid, or sodium dihydrogen phosphate dihydrate) is employed.

    • Flow Rate: A typical flow rate is around 1.5 mL/min.

    • Detection: Fluorescence detection is utilized, with specific excitation and emission wavelengths for Doxazosin.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Extraction of Doxazosin and an internal standard (e.g., cisapride) from human plasma is performed, often with ethyl acetate at an alkaline pH.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) Silica column can be used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an ammonium formate buffer.

    • Detection: Analytes are detected using an Electrospray Ionization (ESI) source coupled with a tandem mass spectrometer operating in the selective-reaction-monitoring (SRM) mode.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pharmaceutical Forms
  • Sample Preparation: For tablet dosage forms, a crushed tablet is typically dissolved in a suitable solvent like methanol, sonicated, filtered, and then diluted with the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: A Chromolith RP-C18 column is a suitable choice.

    • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer) and methanol is commonly used.

    • Detection: UV detection at a specific wavelength (e.g., 251 nm) is employed.

Visualizations

Experimental Workflow for Doxazosin Quantification in Plasma

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into HPLC/LC-MS System E->F G Separation on Analytical Column F->G H Detection (Fluorescence / MS/MS) G->H I Peak Integration H->I J Concentration Calculation using Calibration Curve I->J K Reporting of Results J->K

Caption: Generalized workflow for Doxazosin quantification in plasma samples.

Method Selection Guide for Doxazosin Quantification

A Start: Define Analytical Needs C Sample Matrix A->C B High Sensitivity Required? (e.g., < 1 ng/mL) D LC-MS/MS B->D Yes E HPLC-Fluorescence B->E No F Pharmaceutical Dosage Form C->F Pharmaceutical G Biological Fluid (e.g., Plasma) C->G Biological H RP-HPLC-UV F->H G->B

Caption: Decision tree for selecting a Doxazosin quantification method.

References

A Comparative Guide to the Performance of Doxazosin D8 and Other Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Doxazosin D8 as an internal standard for the quantitative analysis of Doxazosin in biological matrices using mass spectrometry. The performance of this compound is compared with alternative internal standards, namely Prazosin and Terazosin. This comparison is supported by experimental data collated from various studies, with detailed methodologies provided for key experiments.

Data Presentation: Performance Comparison

The selection of an appropriate internal standard is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should co-elute with the analyte, have similar ionization efficiency, and not be present in the biological matrix. Deuterated standards like this compound are often considered the gold standard due to their chemical similarity to the analyte. However, structurally similar compounds like Prazosin and Terazosin are also frequently used.

Table 1: Performance of this compound as an Internal Standard

Mass Spectrometer TypeLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Triple Quadrupole0.3010.301 - 75.179Not explicitly statedNot explicitly statedNot explicitly stated[1]
Triple QuadrupoleNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[1]

Table 2: Performance of Prazosin as an Internal Standard for Doxazosin Analysis

Mass Spectrometer TypeLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Triple Quadrupole1.21 - 20< 7< 8Not explicitly stated[2]
Not Specified0.250.25 - 100< 7< 7Within ±7%

Table 3: Performance of Terazosin as an Internal Standard for Doxazosin Analysis

Mass Spectrometer TypeLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Single QuadrupoleNot explicitly statedNot explicitly statedAcceptableAcceptableAcceptable[3]
Not SpecifiedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The following are generalized experimental protocols for the analysis of Doxazosin in human plasma using LC-MS/MS with this compound or an alternative internal standard. These protocols are based on methodologies reported in the cited literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting Doxazosin and its internal standard from a plasma matrix.

  • Aliquot Plasma: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with a known concentration of the internal standard (e.g., this compound, Prazosin, or Terazosin).

  • Alkalinization: Add an appropriate volume of a basic solution (e.g., 1M Sodium Hydroxide) to raise the pH of the plasma sample.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and tert-butyl methyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 5-10 minutes to ensure thorough mixing, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

This section outlines typical chromatographic and mass spectrometric conditions.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.

    • Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for Doxazosin analysis.

    • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Doxazosin: The precursor ion is typically m/z 452.2, with common product ions being m/z 344.4 and 247.4.

      • This compound: The precursor ion will be shifted by +8 Da.

      • Prazosin: The precursor ion is m/z 384.2, with a common product ion being m/z 247.2.

      • Terazosin: The precursor ion is m/z 388, and a common product ion is also monitored.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the internal standards.

G Experimental Workflow for Doxazosin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound / Prazosin / Terazosin) plasma->add_is alkalinize Alkalinization add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A flowchart of the typical experimental workflow for the quantification of Doxazosin in plasma using LC-MS/MS.

G Performance Comparison of Internal Standards cluster_attributes Performance Attributes d8 This compound accuracy Highest Accuracy & Precision d8->accuracy Ideal matrix Compensates for Matrix Effects d8->matrix Excellent structural_similarity Structural Similarity d8->structural_similarity Identical (Isotopically Labeled) prazosin Prazosin cost Lower Cost prazosin->cost Good availability Readily Available prazosin->availability Good prazosin->structural_similarity High terazosin Terazosin terazosin->cost Good terazosin->availability Good terazosin->structural_similarity High

Caption: A logical diagram comparing the key performance attributes of this compound, Prazosin, and Terazosin as internal standards.

References

The Gold Standard of Quantification: A Guide to Justification for Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical research, particularly within drug development and clinical diagnostics, the demand for the highest accuracy and precision in quantitative analysis is non-negotiable. When quantifying molecules in complex biological matrices, the challenges of sample loss during preparation and unpredictable matrix effects during analysis can significantly compromise data integrity. This guide provides a comprehensive comparison of analytical methodologies, underscoring the justification for using stable isotope-labeled internal standards (SIL-IS) as the gold standard for mitigating these challenges. Through experimental data and detailed protocols, we demonstrate the superior performance of SIL-IS in liquid chromatography-mass spectrometry (LC-MS/MS) assays compared to other internal and external standard methods.

The Challenge of Accurate Quantification in Complex Matrices

Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous compounds that can interfere with the accurate quantification of a target analyte. Two primary sources of error are:

  • Sample Preparation Variability: Analyte loss can occur at multiple steps, including extraction, evaporation, and reconstitution. This loss is often inconsistent across samples, leading to significant variability and inaccuracy in the final concentration determination.

  • Matrix Effects in Mass Spectrometry: Co-eluting matrix components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to underestimation or overestimation of its concentration. These effects can vary unpredictably from sample to sample.

Stable Isotope-Labeled Internal Standards: The Ideal Solution

A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the SIL-IS, while their physicochemical properties remain nearly identical. This near-identical behavior is the key to their effectiveness.

The core principle of the stable isotope dilution (SID) method is that the SIL-IS is added to the sample at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS behaves identically to the analyte, any loss or matrix effect experienced by the analyte will be mirrored by the SIL-IS. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, enabling highly accurate and precise quantification.

Comparative Performance: SIL-IS vs. Alternative Methods

To illustrate the superiority of the SIL-IS approach, we present a comparison of key performance metrics for the quantification of two different analytes: the immunosuppressant drug everolimus and the mycotoxin ochratoxin A. The data is compiled from studies comparing the use of a SIL-IS to a structural analog internal standard or external calibration.

Case Study 1: Quantification of Everolimus in Whole Blood

Table 1: Comparison of Internal Standards for Everolimus Quantification by LC-MS/MS

Performance MetricStable Isotope-Labeled IS (Everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)Reference
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL[1]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%[1]
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%[1]
Correlation with Reference Method (Slope) 0.950.83[1]
Correlation Coefficient (r) > 0.98> 0.98[1]

While both internal standards provided acceptable results in this study, the SIL-IS demonstrated a slope closer to 1.0 when compared to an independent reference method, indicating a more accurate quantification.

Case Study 2: Quantification of Ochratoxin A in Food Samples

Table 2: Comparison of Quantification Methods for Ochratoxin A

Performance MetricStable Isotope Dilution Assay (SIDA)External Standard CalibrationReference
Detection Limit 0.5 µg/kgNot Reported
Quantification Limit 1.4 µg/kgNot Reported
Inter-assay Precision (CV) 3.6% (n=3)Not Reported
Bias from Certified Value 2.1%Significantly Lower Results

In the analysis of ochratoxin A, the stable isotope dilution assay showed excellent accuracy with a low bias from the certified reference material value. In contrast, external calibration methods consistently yielded lower concentrations, demonstrating the significant impact of matrix effects and sample loss that are not corrected for without an appropriate internal standard.

Experimental Workflow and Protocols

To provide a practical understanding of the application of SIL-IS, we outline a general experimental workflow and a more detailed protocol for the quantification of angiotensin peptides in biological samples, a critical analysis in cardiovascular research.

General Experimental Workflow

The use of a stable isotope-labeled internal standard is integrated into the analytical workflow from the initial sample preparation steps. The following diagram illustrates a typical workflow for quantitative analysis using LC-MS/MS and a SIL-IS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Extraction Analyte & IS Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Analyte & IS) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Inactive Inactive Fragments AngI->Inactive ACE2 AngIII Angiotensin III AngII->AngIII Aminopeptidase A AngII->Inactive ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R AngIV Angiotensin IV AngIII->AngIV Aminopeptidase N AT4R AT4 Receptor AngIV->AT4R Effects Vasoconstriction, Aldosterone Release AT1R->Effects SIL_IS Add SIL-IS for each Angiotensin Peptide

References

Safety Operating Guide

Safe Disposal of Doxazosin D8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of Doxazosin D8 is critical for laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this deuterated alpha-1 adrenergic receptor antagonist.

Key Disposal Considerations and Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing pharmaceutical waste management.[1][2][3] Many states also have their own, often more stringent, regulations.[1][4]

A crucial aspect of these regulations is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste. Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.

Under no circumstances should this compound be disposed of down the drain or in regular household trash. Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.

Recommended Disposal Procedures

The recommended method for disposing of this compound is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all applicable federal, state, and local regulations. The most common and required treatment for pharmaceutical waste is high-temperature incineration by a licensed facility.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., vials, pipette tips, gloves), in a designated and clearly labeled waste container.

    • The container should be appropriate for chemical waste, properly sealed, and stored in a secure, designated area away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation:

    • Maintain accurate records of the waste generated and disposed of, as required by regulatory agencies.

Quantitative Data and Hazard Profile

While specific quantitative limits for the disposal of this compound are not defined, the Safety Data Sheet (SDS) for Doxazosin Mesylate provides crucial information regarding its handling and potential hazards.

ParameterInformationSource
Chemical Name Doxazosin Mesylate
CAS Number 77883-43-3
Hazard Statement Causes damage to organs (cardiovascular system). Toxic to aquatic life with long lasting effects.
Disposal Consideration Dispose of contents/container in accordance with local/regional/national/international regulations.
Environmental Precautions Do not let product enter drains.
Extinguishing Media Water, Foam, Carbon Dioxide, Dry Chemical

Experimental Protocols: Spill Cleanup

In the event of a this compound spill, the following protocol should be followed:

  • Ensure Personal Safety:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

    • Avoid inhalation of dust.

  • Contain the Spill:

    • Prevent the spilled material from spreading or entering drains.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal:

    • Dispose of all cleanup materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Doxazosin_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A This compound Waste Generated (Pure substance, contaminated labware) B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B Step 1 H Do NOT dispose in regular trash A->H I Do NOT pour down the drain A->I C Segregate into a designated, labeled hazardous waste container B->C Step 2 D Store in a secure, designated chemical waste area C->D Step 3 E Contact Institutional EHS or Licensed Waste Disposal Vendor D->E Step 4 F Arrange for Waste Pickup & Manifesting E->F Step 5 G High-Temperature Incineration (by licensed facility) F->G Step 6

References

Personal protective equipment for handling Doxazosin D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Doxazosin D8. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust meet standards such as EN166 (EU) or ANSI Z87.1 (US).
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Change gloves if contaminated.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection RespiratorRecommended if dust is generated. A P3 filter respirator is advised.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation during handling and weighing.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

  • Recommended storage temperature is between 2-8°C for long-term stability.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup For small spills, carefully sweep or vacuum up the material, avoiding dust generation. Place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Used gloves, lab coats, and other disposable materials should be placed in a designated, sealed hazardous waste container.

  • Unused Product: Dispose of unused this compound in its original container or a suitable, labeled hazardous waste container. Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Weigh this compound B->C D Dissolve or use in experiment C->D E Clean work area D->E F Dispose of waste in designated hazardous waste containers E->F G Doff and dispose of PPE F->G H Wash hands thoroughly G->H

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin D8
Reactant of Route 2
Reactant of Route 2
Doxazosin D8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.